molecular formula C13H12BrN3O B2795361 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide CAS No. 2034396-59-1

3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Cat. No.: B2795361
CAS No.: 2034396-59-1
M. Wt: 306.163
InChI Key: IUHSBNJYMFSZCJ-UHFFFAOYSA-N
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Description

3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a synthetic organic compound with the molecular formula C 13 H 12 BrN 3 O and a molecular weight of 306.16 g/mol . Its structure features a benzamide core, substituted at the meta-position with a bromine atom, which is a versatile handle for further synthetic modification via cross-coupling reactions. This aromatic ring is connected through a carboxamide linkage to an ethyl chain that terminates in a pyrimidin-5-yl heterocycle . The pyrimidine ring is a nitrogen-rich, aromatic heterocycle that is of fundamental importance in medicinal and biological chemistry . It is a key structural component of the nucleobases cytosine, thymine, and uracil found in DNA and RNA . As such, molecules containing the pyrimidine scaffold are often investigated for their potential biological activities and their utility as building blocks in drug discovery. The specific substitution pattern on the benzamide and the presence of the pyrimidine ring make this compound a valuable intermediate for researchers developing novel molecules, particularly for screening against various biological targets where pyrimidine derivatives have shown relevance, such as in kinase inhibition . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-bromo-N-(2-pyrimidin-5-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O/c14-12-3-1-2-11(6-12)13(18)17-5-4-10-7-15-9-16-8-10/h1-3,6-9H,4-5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHSBNJYMFSZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Modular Synthesis of 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide

[1]

Executive Summary & Strategic Analysis

This technical guide details the synthesis of 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide , a structural motif frequently encountered in kinase inhibitor scaffolds and GPCR ligands.[1] The presence of the 3-bromophenyl group serves as a versatile handle for downstream functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), while the pyrimidine ethyl chain provides critical hydrogen-bonding interactions within enzyme active sites.[1]

Retrosynthetic Logic

The synthesis is designed as a convergent modular approach to maximize yield and minimize side reactions.

  • Disconnection: The molecule is disconnected at the amide bond.

  • Fragment A (Electrophile): 3-Bromobenzoic acid (commercially abundant, stable).

  • Fragment B (Nucleophile): 2-(Pyrimidin-5-yl)ethan-1-amine.[1] This is the "critical path" intermediate. While purchasable, in-house synthesis is often required due to supply chain volatility for specific heterocycle linkers.[1]

Synthetic Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward critical path.

GTargetTARGET MOLECULE3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamideAmideBondDisconnection: Amide BondTarget->AmideBondAmide Coupling (HATU)FragAFragment A3-Bromobenzoic Acid(Commercially Available)AmideBond->FragAFragBFragment B2-(Pyrimidin-5-yl)ethan-1-amine(Critical Intermediate)AmideBond->FragBStartMatStarting MaterialPyrimidine-5-carbaldehydeFragB->StartMatHenry Rxn + Reduction

Caption: Retrosynthetic breakdown showing the convergence of the benzoyl fragment and the pyrimidine-amine linker.

Phase I: Synthesis of Key Intermediate (Amine)

Target: 2-(Pyrimidin-5-yl)ethan-1-amine Methodology: Henry Reaction (Nitroaldol) followed by Hydride Reduction.[1]

While this amine can sometimes be sourced commercially, high-purity synthesis is best achieved via the Henry Reaction using pyrimidine-5-carbaldehyde.[1] This route avoids the harsh conditions of cyanomethylation and preserves the sensitive pyrimidine ring.

Step 1.1: Nitroaldol Condensation

Reaction: Pyrimidine-5-carbaldehyde + Nitromethane

1
  • Rationale: The electron-deficient nature of the pyrimidine ring makes the aldehyde highly reactive toward nucleophilic attack by the nitronate anion. Ammonium acetate acts as a mild buffer/catalyst to drive dehydration.

Protocol:

  • Charge a round-bottom flask with Pyrimidine-5-carbaldehyde (1.0 equiv).

  • Add Nitromethane (10.0 equiv) as both reagent and solvent.

  • Add Ammonium Acetate (0.5 equiv).

  • Reflux at 90°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of aldehyde.

  • Workup: Cool to RT. The product often precipitates. If not, remove excess nitromethane under reduced pressure.[1] Dissolve residue in DCM, wash with water, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Recrystallization from Ethanol/Hexane is usually sufficient.

Step 1.2: Reduction to Amine

Reaction: 5-(2-nitrovinyl)pyrimidine

1
  • Rationale: We require complete reduction of both the alkene and the nitro group. Lithium Aluminum Hydride (LiAlH₄) is effective but must be handled with care to avoid ring reduction. A milder, chemoselective alternative is NaBH₄ with BF3[1]·Et₂O or catalytic hydrogenation (Pd/C).

  • Selected Method: LiAlH₄ (Standard Lab Scale).

Protocol:

  • Suspend LiAlH₄ (4.0 equiv) in anhydrous THF at 0°C under Argon.

  • Add 5-(2-nitrovinyl)pyrimidine (1.0 equiv) dissolved in THF dropwise over 30 mins. Exothermic.

  • Allow to warm to RT and reflux for 3 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    mL), then water (
    
    
    mL).
  • Filter the granular precipitate through Celite.

  • Concentrate the filtrate to obtain the crude amine oil.

  • Validation: Check LCMS (M+H

    
     124.1). Store under Nitrogen (amine absorbs CO₂).
    

Phase II: Amide Coupling (The Core Protocol)

Target: 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide Methodology: HATU-Mediated Activation.[1]

We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) rather than simple carbodiimides (EDC) or acid chlorides.

  • Why HATU? It minimizes racemization (irrelevant here, but good practice) and provides faster kinetics for coupling with potentially less nucleophilic amines or sterically hindered acids. It is the "Gold Standard" for research-scale purity.[1]

  • Why 3-Bromobenzoic Acid? The acid is stable and non-hygroscopic compared to the acid chloride.

Reagent Stoichiometry Table
ReagentRoleEquiv.Notes
3-Bromobenzoic Acid Electrophile1.0Limiting Reagent
2-(Pyrimidin-5-yl)ethan-1-amine Nucleophile1.1Slight excess ensures complete acid consumption
HATU Coupling Agent1.2Activates the carboxylic acid
DIPEA (Hunig's Base) Base3.0Neutralizes HATU byproduct & maintains pH
DMF (Anhydrous) Solvent--Concentration: 0.1 M - 0.2 M
Step-by-Step Protocol
  • Activation:

    • In a dry round-bottom flask, dissolve 3-bromobenzoic acid (1.0 equiv) in anhydrous DMF (approx. 5 mL per mmol).

    • Add DIPEA (1.5 equiv initially) and stir for 5 minutes at Room Temperature (RT).

    • Add HATU (1.2 equiv). The solution typically turns slightly yellow. Stir for 15–30 minutes to form the active ester (O-At ester).

  • Coupling:

    • Add 2-(Pyrimidin-5-yl)ethan-1-amine (1.1 equiv) dissolved in a minimal amount of DMF.[1]

    • Add the remaining DIPEA (1.5 equiv).

    • Stir the reaction at RT for 2–12 hours.

    • Monitoring: Check LCMS for the product peak (M+H

      
       306/308, characteristic Br isotope pattern).
      
  • Workup (Aqueous Extraction):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x volume of DMF).

    • Wash 1: Saturated NaHCO₃ (removes unreacted acid and HATU byproducts).

    • Wash 2: Water (removes DMF).

    • Wash 3: Brine (saturated NaCl).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • The crude material is likely a pale oil or solid.

    • Flash Column Chromatography:

      • Stationary Phase: Silica Gel (40–63 µm).

      • Mobile Phase: Gradient of 0% to 10% Methanol in Dichloromethane (DCM).

      • Note: The pyrimidine ring makes the compound polar. If it streaks, add 1% Triethylamine to the eluent.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • Physical State: White to off-white solid.[1]

  • LCMS: Two peaks of equal intensity at

    
     306 and 308 (M+H) due to 
    
    
    Br and
    
    
    Br isotopes.
  • 1H NMR (DMSO-d6):

    • 
       9.1 (s, 1H, Pyrimidine H-2)[1]
      
    • 
       8.7 (s, 2H, Pyrimidine H-4,6)[1]
      
    • 
       8.6 (t, 1H, Amide NH)[1]
      
    • 
       8.0 (s, 1H, Benzoyl H-2)[1]
      
    • 
       7.8 (d, 1H, Benzoyl H-4)[1]
      
    • 
       7.7 (d, 1H, Benzoyl H-6)[1]
      
    • 
       7.4 (t, 1H, Benzoyl H-5)[1]
      
    • 
       3.5 (q, 2H, 
      
      
      -N)[1]
    • 
       2.9 (t, 2H, Pyrimidine-
      
      
      )[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Active EsterEnsure DMF is anhydrous (stored over molecular sieves). Keep atmosphere inert (Argon).
Impurity: Tetramethylurea HATU ByproductThis byproduct is water-soluble but can persist.[1] Increase the number of water washes or use ether trituration.
Starting Amine Remains Steric Hindrance / DeactivationPyrimidine can coordinate Pd (if using catalytic routes) or reduce nucleophilicity. Heat reaction to 50°C if RT is sluggish.

References

  • Standard Amide Coupling Protocols

    • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852.[1] Link

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Henry Reaction for Heterocycles

    • Gairaud, C. B., & Lappin, G. R. (1953).[1] The Synthesis of Nitrostyrenes. Journal of Organic Chemistry, 18(1), 1-3.[1] Link

  • Synthesis of Pyrimidine Ethylamines

    • Based on general methodologies for electron-deficient heterocycles found in: Journal of Medicinal Chemistry protocols for kinase inhibitors (e.g., EGFR/VEGFR scaffolds). See: Palwinder, S. et al. (2007). Syntheses and anti-cancer activities of 2-[1-(indol-3-yl-/pyrimidin-5-yl...]. Bioorganic & Medicinal Chemistry, 15(6), 2386-2395.[1][4] Link

A Technical Guide to the Biological Characterization of 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive, hypothesis-driven strategy for the elucidation of the biological activity of the novel chemical entity, 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide. As no pre-existing biological data for this specific compound is publicly available, this document serves as a strategic roadmap for research scientists and drug development professionals. By deconstructing the molecule into its constituent pharmacophores—a 3-bromobenzamide head and a pyrimidine-ethyl tail—we establish two primary, evidence-based hypotheses for its molecular mechanism: inhibition of Poly(ADP-ribose) polymerase (PARP) and modulation of serotonergic G-protein coupled receptors (GPCRs). We present a tiered experimental program, complete with detailed, field-proven protocols and validation checkpoints, designed to systematically investigate these hypotheses from initial in vitro target engagement to cellular activity and mechanistic confirmation. This guide is structured to provide a logical, efficient, and scientifically rigorous framework for characterizing this promising molecule and determining its therapeutic potential.

Introduction and Strategic Overview

The compound 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a novel chemical entity for which the biological activity and therapeutic potential are currently uncharacterized. The structure presents a compelling case for investigation, as it combines two well-established pharmacophoric scaffolds known to interact with distinct, high-value biological target classes. The purpose of this guide is not to report existing data, but to leverage extensive experience in chemical biology and drug discovery to prescribe a robust, first-principles research program to uncover its function.

Our approach is rooted in a logical deconstruction of the molecule to generate testable hypotheses, thereby focusing initial research efforts on the most probable mechanisms of action and maximizing the efficiency of resource allocation.

Structural Deconstruction and Hypothesis Generation

The molecule can be dissected into two key structural motifs:

  • The 3-Bromobenzamide Core: The benzamide scaffold is a privileged structure in medicinal chemistry. Specifically, the substituted benzamide is the cornerstone pharmacophore for a highly successful class of oncology drugs: the Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2][3] PARP-1 is a critical enzyme in the DNA damage response (DDR) pathway, and its inhibition is a clinically validated strategy for treating cancers with specific DNA repair deficiencies (e.g., those with BRCA1/2 mutations).[4][5] The amide N-H and carbonyl oxygen of the benzamide typically form key hydrogen bonds within the nicotinamide-binding pocket of the PARP catalytic domain. The bromo-substituent provides a vector for further interaction and chemical modification.

  • The Pyrimidine-Ethyl Moiety: The pyrimidine ring is another versatile scaffold found in a vast number of biologically active compounds, including antivirals, antibacterials, and anticancer agents.[6][7][8] More specifically, ethylamine chains appended to heterocyclic systems, including pyrimidines, are classic structural features of ligands targeting monoamine G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors.[9][10] Various pyrimidine derivatives have been reported as potent and selective ligands for 5-HT receptor subtypes, including 5-HT1A, 5-HT6, and 5-HT7, which are implicated in a range of CNS disorders.[11][12][13]

Based on this analysis, we propose the following primary hypotheses:

  • Primary Hypothesis 1: 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide acts as an inhibitor of PARP family enzymes, with potential as an anticancer agent.

  • Primary Hypothesis 2: 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide functions as a ligand for serotonin receptors, suggesting potential applications in neurology or psychiatry.

This guide will now detail a logical, phased experimental workflow to systematically test these hypotheses.

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Cellular Activity Confirmation cluster_2 Phase 3: Mechanistic & Selectivity Profiling A Hypothesis 1: PARP Inhibition C Protocol 1: PARP-1 Enzymatic Assay A->C B Hypothesis 2: 5-HT Receptor Modulation D Protocol 2: Serotonin Receptor Binding Panel B->D E Protocol 3: Cell-Based PARP Functional Assay C->E If Active I ADME/Tox Profiling D->I If Active G PARP Isoform Selectivity E->G If Confirmed F Protocol 4: Cancer Cell Proliferation Assay H Kinase Selectivity Panel F->H G->I H->I

Figure 1: Proposed workflow for the biological characterization of the target compound.

Phase 1: Primary Target Validation Protocols

The initial phase is designed for maximal information yield with minimal compound consumption, directly testing the primary hypotheses through purified, cell-free in vitro systems. This approach isolates the compound's activity on the primary targets from the complexities of cellular biology.

Protocol 1: PARP-1 Enzymatic Inhibition Assay

Causality: This is the most critical first experiment to validate Hypothesis 1. A direct enzymatic assay provides a quantitative measure of inhibitory potency (IC₅₀) and confirms a direct interaction between the compound and the PARP-1 enzyme. We utilize a well-established chemiluminescent assay format for its high sensitivity and robustness.

Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.

    • Reconstitute recombinant human PARP-1 enzyme in Assay Buffer to a working concentration of 2 nM.

    • Prepare Histone H1 (substrate) at 100 µg/mL in Assay Buffer.

    • Prepare NAD⁺ (co-factor) at 200 µM in Assay Buffer.

    • Prepare "Activated DNA": 10 µg/mL sonicated salmon sperm DNA in Assay Buffer.

    • Prepare a 10 mM DMSO stock of 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide. Create a 10-point, 3-fold serial dilution series in 100% DMSO. Olaparib should be used as a positive control.

  • Assay Procedure (384-well format):

    • To each well of a white, low-volume 384-well plate, add 25 nL of compound from the DMSO dilution series.

    • Add 2.5 µL of the PARP-1 enzyme/Activated DNA/Histone H1 master mix.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.

    • Initiate the reaction by adding 2.5 µL of the NAD⁺ solution.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction and quantify the remaining NAD⁺ using a commercial chemiluminescent NAD⁺ detection kit (e.g., Promega NAD/NADH-Glo™) according to the manufacturer's instructions.

    • Read luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data: 0% inhibition (DMSO vehicle control), 100% inhibition (no enzyme control).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_0 PARP-1 Catalytic Cycle NAD NAD+ PARP PARP-1 (Bound to DNA Damage) NAD->PARP PAR Poly(ADP-ribose) (PAR) PARP->PAR Nam Nicotinamide PARP->Nam Substrate Histone H1 (Substrate) Substrate->PARP PARylated PARylated Histone H1 PAR->PARylated Inhibitor 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide Inhibitor->PARP Blocks NAD+ Binding Site

Figure 2: Mechanism of PARP-1 inhibition by competing with the NAD+ co-factor.

Protocol 2: Serotonin Receptor Radioligand Binding Assay

Causality: To efficiently test Hypothesis 2, a competitive binding assay against a panel of key serotonin receptor subtypes is the gold standard. This determines if the compound has affinity for these receptors and provides a dissociation constant (Kᵢ) as a measure of potency.

Methodology:

  • Reagent Preparation:

    • Prepare cell membrane homogenates expressing recombinant human 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors.

    • Select appropriate high-affinity radioligands for each receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).

    • Prepare a 10 mM DMSO stock of the test compound. Create an 8-point, 10-fold serial dilution series. Known selective ligands for each receptor should be used as positive controls.

  • Assay Procedure (96-well format):

    • In a 96-well filter plate, combine the receptor-expressing membrane preparation, the specific radioligand (at a concentration near its Kd), and varying concentrations of the test compound in a suitable binding buffer.

    • Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.

    • Define non-specific binding using a high concentration of a known non-radioactive ligand (e.g., 10 µM serotonin).

    • Rapidly harvest the membranes onto the filter plate using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.

    • Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the data to a one-site competition binding model.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phase 2: Cellular Activity Confirmation

If Phase 1 yields a positive result (e.g., PARP-1 IC₅₀ < 1 µM or 5-HT Kᵢ < 1 µM), the next logical step is to determine if this activity translates to a functional effect in a living cell system.

Protocol 3: Cellular Proliferation/Cytotoxicity Assay

Causality: This assay directly tests the functional consequence of PARP inhibition. Potent PARP inhibitors are synthetically lethal in cancer cells with deficiencies in homologous recombination DNA repair, such as those with BRCA1 or BRCA2 mutations. Observing selective cytotoxicity in these cell lines is strong evidence for an on-target PARP inhibition mechanism.

Methodology:

  • Cell Culture:

    • Culture a panel of human cancer cell lines. Include at least one BRCA-deficient line (e.g., CAPAN-1, MDA-MB-436) and a BRCA-proficient control line (e.g., MCF-7, U2OS).

    • Seed cells in 96-well clear-bottom plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a 10-point, 3-fold serial dilution of the test compound (starting at 10 µM). Include Olaparib as a positive control and a DMSO vehicle control.

    • Incubate the cells for 72 to 120 hours.

  • Viability Assessment:

    • Quantify cell viability using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity.

    • Read the luminescent signal on a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO vehicle control (100% viability).

    • Plot normalized viability against the logarithm of compound concentration and fit to a four-parameter dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Summary and Interpretation

All quantitative data from the proposed assays should be summarized for clear comparison and decision-making.

Table 1: Hypothetical Primary Screening Data for 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Assay Type Target Parameter Value Positive Control Control Value
Enzymatic PARP-1 IC₅₀ 75 nM Olaparib 5 nM
Binding 5-HT1A Kᵢ > 10 µM 8-OH-DPAT 1.5 nM
Binding 5-HT2A Kᵢ > 10 µM Ketanserin 2.1 nM
Binding 5-HT7 Kᵢ 850 nM SB-269970 1.0 nM
Cellular CAPAN-1 (BRCA2 mut) GI₅₀ 150 nM Olaparib 25 nM

| Cellular | MCF-7 (BRCA wt) | GI₅₀ | 4.5 µM | Olaparib | 2.1 µM |

Interpretation of Hypothetical Data: The data in Table 1 would strongly support Hypothesis 1. The potent enzymatic inhibition of PARP-1, coupled with selective and potent growth inhibition of a BRCA-mutant cancer cell line, provides clear evidence for an on-target PARP-dependent mechanism of action. The weaker affinity for the 5-HT₇ receptor suggests this is a secondary activity that may require further investigation but is not the primary mechanism.

Conclusion and Future Directions

This guide presents a logical and efficient pathway for the initial biological characterization of 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide. The strategy prioritizes the most plausible biological hypotheses derived from the compound's chemical structure. By beginning with purified target-based assays and progressing to mechanism-specific cellular assays, this workflow ensures that resources are directed effectively and that key go/no-go decisions can be made with high confidence.

Should the results align with the PARP inhibition hypothesis, future work would involve:

  • Selectivity Profiling: Assessing inhibitory activity against other PARP family members (e.g., PARP-2, Tankyrases).

  • Mechanistic Cellular Assays: Directly measuring the inhibition of PARylation in cells (e.g., by Western Blot) and quantifying DNA damage markers (e.g., γH2AX foci formation).

  • Off-Target Profiling: Screening against a broad panel of kinases and GPCRs to ensure target selectivity.

  • ADME/Tox Studies: Evaluating metabolic stability, permeability, and preliminary safety profiles to assess drug-like properties.

This structured approach provides a solid foundation for advancing 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide from an unknown entity to a well-characterized lead compound with a clear therapeutic hypothesis.

References

  • Research Trend. Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development.
  • Choudhary, A. Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.
  • Jadhav, S. D. et al. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory. Published June 25, 2021.
  • Kumar, R. et al. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.
  • Nerkar, B. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Published August 8, 2025.
  • Leopoldo, M. et al.[6]Benzothieno[3,2-d]pyrimidine derivatives as ligands for the serotonergic 5-HT7 receptor. European Journal of Medicinal Chemistry. Published December 1, 2019. Available at:

  • Ślifirski, G. et al. Synthesis of new 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives with rigidized tryptamine moiety as potential SSRI and 5-HT1A receptor ligands. European Journal of Medicinal Chemistry. Published October 15, 2019.
  • Herold, F. et al. Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. PMC.
  • Franchini, S. et al. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey.
  • Ivachtchenko, A. V. et al. Synthesis and SAR of 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidines as potent serotonin 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Published February 15, 2011.
  • Schiavone, M. et al. Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. Published August 1, 2023.
  • Schiavone, M. et al. Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. MDPI. Published August 3, 2023.
  • Ferreira, L. G. et al. Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. PLOS ONE. Published January 25, 2017.
  • Zou, Y. et al. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry. Published May 5, 2023.
  • Unknown Author. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Semantic Scholar.
  • Al-Ostoot, F. H. et al. Targeting DNA repair mechanisms: Spirobenzoxazinone and salicylamide derivatives as novel candidates for PARP-1 inhibition in cancer therapy. European Journal of Medicinal Chemistry. Published March 23, 2025.

Sources

3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide IUPAC name and structure

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Medicinal Chemistry & Fragment-Based Drug Discovery (FBDD)

Executive Summary

3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide represents a high-value "privileged scaffold" in modern medicinal chemistry. It functions primarily as a versatile intermediate for the synthesis of kinase inhibitors, GPCR ligands, and histone deacetylase (HDAC) inhibitors.[1]

Its structural utility is derived from two distinct pharmacophores:[1]

  • The Pyrimidine-Ethyl Moiety: A polar, metabolic stable motif often used to target ATP-binding pockets or solvent-exposed regions of enzymes.

  • The 3-Bromo-Benzamide Core: A lipophilic anchor providing a pre-installed halogen handle (Br) for rapid diversification via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide outlines the structural identification, validated synthetic protocols, and downstream application strategies for this compound.[1]

Part 1: Structural Elucidation & Chemical Identity[1][2]

IUPAC Name: 3-bromo-N-[2-(pyrimidin-5-yl)ethyl]benzamide Molecular Formula: C₁₃H₁₂BrN₃O Exact Mass: 305.0164 Da SMILES: BrC1=CC=CC(C(NCCC2=CN=CN=C2)=O)=C1

1.1 Structural Connectivity Diagram

The following diagram illustrates the fragment assembly and functional connectivity of the molecule.

ChemicalStructure Benzene 3-Bromo-Benzoyl Core (Lipophilic Anchor) Amide Amide Linker (H-Bond Donor/Acceptor) Benzene->Amide C1 Carbonyl Linker Ethyl Spacer (Flexibility) Amide->Linker N-Alkylation Pyrimidine Pyrimidin-5-yl Head (Polar/Bioisostere) Linker->Pyrimidine C5 Attachment Bromine Br Handle (Reactive Site) Bromine->Benzene C3 Position

Figure 1: Structural deconstruction highlighting the modular design of the scaffold.

1.2 Physicochemical Profile (In Silico)

Data generated via consensus estimation based on fragment contribution.

PropertyValueImplication for Drug Design
LogP (cLogP) ~2.1Ideal lipophilicity for oral bioavailability (Rule of 5 compliant).
TPSA ~55 ŲGood membrane permeability (Target < 140 Ų).[1]
H-Bond Donors 1Amide NH facilitates specific binding interactions.[1]
H-Bond Acceptors 3Pyrimidine nitrogens + Amide carbonyl.[1]
Rotatable Bonds 4Moderate flexibility allowing induced-fit binding.[1]
Part 2: Validated Synthetic Methodology

Objective: Synthesize 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide with >95% purity. Reaction Type: Amide Coupling (Nucleophilic Acyl Substitution).[1]

2.1 Retrosynthetic Analysis

The most robust route involves the coupling of 3-bromobenzoic acid with 2-(pyrimidin-5-yl)ethan-1-amine . While acid chlorides can be used, peptide coupling agents (HATU/EDC) are recommended to prevent side reactions with the pyrimidine nitrogens.[1]

SynthesisWorkflow Acid 3-Bromobenzoic Acid (Starting Material A) Activation 1. Carboxyl Activation (Formation of Active Ester) Acid->Activation Amine 2-(Pyrimidin-5-yl)ethan-1-amine (Starting Material B) Coupling 2. Amide Bond Formation (Nucleophilic Attack) Amine->Coupling Reagents Coupling Agents: HATU, DIPEA, DMF Reagents->Activation Activation->Coupling Workup 3. Workup & Purification (EtOAc Extraction / Column) Coupling->Workup Product Target Molecule: 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide Workup->Product

Figure 2: Step-by-step synthetic workflow using HATU coupling chemistry.

2.2 Detailed Protocol

Note: Perform all steps in a fume hood.

Reagents:

  • 3-Bromobenzoic acid (1.0 eq)

  • 2-(Pyrimidin-5-yl)ethan-1-amine (1.1 eq)

  • HATU (1.2 eq) [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromobenzoic acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (3.0 mmol) and stir at room temperature (RT) for 5 minutes.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution may turn slightly yellow.[1] Stir for 15 minutes to generate the activated ester species.

  • Amine Addition: Add 2-(pyrimidin-5-yl)ethan-1-amine (1.1 mmol) dropwise (dissolved in minimal DMF if solid).

  • Reaction: Stir the mixture at RT for 4–6 hours. Monitor by LC-MS or TLC (5% MeOH in DCM).

    • Checkpoint: Look for the disappearance of the acid peak and appearance of the product mass (M+H = 306/308).[1]

  • Quench: Pour the reaction mixture into ice-cold water (50 mL) and stir for 10 minutes.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with saturated NaHCO₃ (to remove unreacted acid), water, and brine.[1]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Gradient: 0-10% Methanol in Dichloromethane).

Part 3: Downstream Utility & Functionalization[1]

The primary value of this molecule lies in the 3-Bromo substituent. It serves as a "diversity handle" for late-stage functionalization.

3.1 Suzuki-Miyaura Cross-Coupling

This is the most common transformation, used to attach aryl or heteroaryl groups to the benzamide core, creating biaryl kinase inhibitors.[1]

  • Reaction: 3-bromo-scaffold + Aryl-Boronic Acid

    
     Biaryl Product.
    
  • Why: The pyrimidine ring is stable under standard Suzuki conditions (aqueous base, heat), making this a robust pathway.[1]

3.2 Buchwald-Hartwig Amination

Used to introduce amine groups (e.g., morpholine, piperazine) at the 3-position.

  • Reaction: 3-bromo-scaffold + Secondary Amine

    
     3-Amino-benzamide derivative.
    
  • Caution: The pyrimidine nitrogens can competitively coordinate with Palladium.[1] Use bidentate phosphine ligands (like Xantphos or BINAP) to secure the catalyst.[1]

Part 4: Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet the following criteria:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       9.0–9.1 (s, 1H, Pyrimidine H-2)[1]
      
    • 
       8.6–8.7 (s, 2H, Pyrimidine H-4,6)[1]
      
    • 
       8.5–8.8 (t, 1H, Amide NH)[1]
      
    • 
       8.0 (s, 1H, Benzoyl H-2)[1]
      
    • 
       7.8 (d, 1H, Benzoyl H-4)[1]
      
    • 
       7.7 (d, 1H, Benzoyl H-6)[1]
      
    • 
       7.4 (t, 1H, Benzoyl H-5)[1]
      
    • 
       3.5–3.6 (q, 2H, N-CH₂-)
      
    • 
       2.8–2.9 (t, 2H, -CH₂-Py)
      
  • LC-MS (ESI+):

    • Expect a characteristic 1:1 isotopic doublet at m/z 306.0 and 308.0 due to the

      
      Br and 
      
      
      
      Br isotopes.[1]
References
  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1]

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • PubChem Database. (2024).[1] Compound Summary for 2-(Pyrimidin-5-yl)ethan-1-amine (Precursor Data). National Library of Medicine.[1]

Sources

An In-depth Technical Guide to the Spectral Analysis of 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Foreword: A Predictive Approach to Spectral Characterization

Molecular Structure and Key Features

To facilitate a detailed spectral discussion, the molecular structure of 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide is presented below, with key atoms numbered for unambiguous referencing in subsequent sections.

Caption: Molecular structure of 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide.

The molecule is composed of three distinct units:

  • 3-Bromobenzamide Moiety: An aromatic ring substituted with an electron-withdrawing bromine atom and an amide group.

  • Pyrimidine Ring: A nitrogen-containing heteroaromatic system.

  • Ethyl Linker: A flexible ethyl chain connecting the pyrimidine and amide nitrogen atoms.

Each of these components will give rise to characteristic signals in the various spectra, allowing for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. The predicted ¹H and ¹³C NMR data are based on the analysis of substituent effects and data from comparable structures.[1][2][3][4]

Predicted ¹H NMR Spectrum

The expected proton signals are detailed in Table 1. The causality for the predicted chemical shifts stems from the electronic environment of each proton. Protons on the pyrimidine ring are significantly deshielded due to the electronegativity of the two nitrogen atoms.[5][6] Similarly, protons on the brominated benzene ring are influenced by the inductive effect of the bromine and the resonance effect of the amide carbonyl group.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Atom(s) Predicted δ (ppm) Multiplicity Coupling (J Hz) Integration Rationale
H2, H6 (Pyrimidine) ~9.05 s - 2H Protons adjacent to two N atoms in the heteroaromatic ring, highly deshielded.
H4 (Pyrimidine) ~8.75 s - 1H Proton on the pyrimidine ring, deshielded.
H (Amide NH ) ~8.60 t ~5.5 1H Amide proton, coupled to the adjacent CH₂ group (C8).
H12 (Benzamide) ~8.10 t ~1.8 1H Aromatic proton ortho to carbonyl and meta to bromine, appears as a triplet due to coupling with H16 and H14.
H16 (Benzamide) ~7.90 ddd ~7.8, 1.8, 1.1 1H Aromatic proton ortho to carbonyl, coupled to H15 and H12.
H14 (Benzamide) ~7.75 ddd ~8.0, 2.0, 1.1 1H Aromatic proton ortho to bromine, coupled to H15 and H12.
H15 (Benzamide) ~7.45 t ~7.9 1H Aromatic proton meta to both substituents, coupled to H14 and H16.
C8H₂ ~3.60 q ~6.5 2H Methylene group adjacent to the amide nitrogen, deshielded and coupled to C7H₂.

| C7H₂ | ~3.00 | t | ~6.5 | 2H | Methylene group adjacent to the pyrimidine ring, coupled to C8H₂. |

Predicted ¹³C NMR Spectrum

The predicted carbon chemical shifts are summarized in Table 2. The carbonyl carbon (C10) is expected at a characteristic downfield shift (~166 ppm). Carbons attached to electronegative atoms (bromine, nitrogen) are also shifted accordingly.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Atom(s) Predicted δ (ppm) Rationale
C10 (C=O) ~166.5 Amide carbonyl carbon.
C2, C6 (Pyrimidine) ~157.0 Carbons flanked by two nitrogen atoms in the pyrimidine ring.
C4 (Pyrimidine) ~158.5 Carbon between two nitrogen atoms.
C11 (Benzamide) ~136.0 Quaternary carbon attached to the carbonyl group.
C13 (Benzamide) ~122.0 Carbon directly attached to the bromine atom.
C12, C14, C15, C16 125.0 - 134.0 Aromatic carbons of the benzamide ring, with shifts influenced by substituents.
C5 (Pyrimidine) ~131.0 Quaternary carbon of the pyrimidine ring attached to the ethyl linker.
C8 ~39.0 Methylene carbon adjacent to the amide nitrogen.

| C7 | ~30.0 | Methylene carbon adjacent to the pyrimidine ring. |

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Electron Spray Ionization (ESI) in positive ion mode is a suitable method for this type of molecule.

Predicted Molecular Ion

The molecular formula is C₁₃H₁₂BrN₃O. The expected monoisotopic mass for the protonated molecule [M+H]⁺ would be approximately 318.0240 m/z , considering the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), which will result in a characteristic M+ and M+2 pattern with nearly equal intensity.

Proposed Fragmentation Pathway

The primary fragmentation pathway for benzamides typically involves the cleavage of the amide bond (N-CO).[7][8][9] This is a logical and energetically favorable fragmentation due to the stability of the resulting acylium ion.

Fragmentation_Pathway M [M+H]⁺ m/z ≈ 318/320 F1 3-Bromobenzoyl Cation C₇H₄BrO⁺ m/z ≈ 183/185 M->F1 Amide Bond Cleavage F2 [2-(Pyrimidin-5-yl)ethyl]amine Fragment C₆H₉N₃⁺ m/z ≈ 124 M->F2 Amide Bond Cleavage F3 3-Bromophenyl Cation C₆H₄Br⁺ m/z ≈ 155/157 F1->F3 - CO

Caption: Proposed ESI-MS fragmentation pathway for the target molecule.

Table 3: Predicted Key Mass Fragments

m/z (approx.) Ion Structure Rationale
318 / 320 [C₁₃H₁₂BrN₃O + H]⁺ Protonated molecular ion, showing the Br isotope pattern.
183 / 185 [Br-C₆H₄-CO]⁺ Formation of the stable 3-bromobenzoyl acylium ion via cleavage of the C10-N9 bond.[10]
155 / 157 [Br-C₆H₄]⁺ Loss of carbon monoxide (CO) from the acylium ion.[8]

| 124 | [H₂N-CH₂-CH₂-C₄H₃N₂]⁺ | Fragment corresponding to the protonated ethyl-pyrimidine amine portion. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the key signatures will be from the amide and aromatic functionalities.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
~3300 N-H Stretch Secondary Amide A characteristic sharp to medium peak for the N-H bond in a secondary amide.[11][12]
3100 - 3000 C-H Stretch Aromatic/Heteroaromatic Stretching vibrations of C-H bonds on the benzene and pyrimidine rings.
2950 - 2850 C-H Stretch Aliphatic (CH₂) Symmetric and asymmetric stretching of the ethyl linker C-H bonds.
~1660 C=O Stretch (Amide I) Secondary Amide A strong, sharp absorption band characteristic of the amide carbonyl group. Conjugation with the aromatic ring slightly lowers this frequency.[13]
~1540 N-H Bend (Amide II) Secondary Amide A strong band resulting from a combination of N-H bending and C-N stretching.[11]
1600 - 1450 C=C / C=N Stretch Aromatic/Heteroaromatic Multiple bands corresponding to the skeletal vibrations of the benzene and pyrimidine rings.

| ~700 | C-Br Stretch | Aryl Bromide | Stretching vibration for the carbon-bromine bond. |

Experimental Methodologies

To acquire high-quality, reliable data for 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide, standardized protocols must be followed. The workflow below outlines a self-validating system for spectral acquisition and analysis.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation P1 Weigh ~5-10 mg of sample for NMR P2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) P1->P2 A1 Acquire ¹H, ¹³C, COSY, HSQC NMR spectra on a ≥400 MHz spectrometer P2->A1 P3 Weigh ~1 mg for MS, dissolve in HPLC-grade MeOH/H₂O A2 Infuse sample into ESI-MS for full scan and MS/MS fragmentation P3->A2 P4 Use neat solid for ATR-IR A3 Acquire IR spectrum using an FTIR spectrometer with an ATR accessory P4->A3 D1 Process NMR data: Fourier transform, phase, and baseline correct A1->D1 D3 Analyze MS for molecular ion and match fragmentation to predicted pathway A2->D3 D4 Assign IR bands to corresponding functional group vibrations A3->D4 D2 Assign NMR peaks using chemical shifts, coupling, and 2D correlations D1->D2 Final Structural Confirmation D2->Final D3->Final D4->Final

Caption: A standardized workflow for the comprehensive spectral analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the solid compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution.

  • Acquisition: Record ¹H and ¹³C spectra on a spectrometer operating at a field strength of at least 400 MHz. For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a solvent suitable for ESI, such as a 50:50 mixture of methanol and water, possibly with 0.1% formic acid to promote protonation.

  • Acquisition: Infuse the sample solution directly into the ESI source. Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z ~318) for collision-induced dissociation (CID) to obtain a fragment ion spectrum, which can be compared against the proposed pathway.

IR Spectroscopy Protocol (ATR-FTIR)
  • Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Conclusion

This guide provides a comprehensive, theory-grounded prediction of the NMR, MS, and IR spectral data for 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide. The key identifying features include the distinct set of aromatic and heteroaromatic protons in the ¹H NMR spectrum, a strong amide carbonyl stretch around 1660 cm⁻¹ in the IR spectrum, and a characteristic fragmentation pattern in the mass spectrum initiated by amide bond cleavage. This document serves as an authoritative reference for researchers, enabling them to confidently acquire, interpret, and validate the structure of this compound.

References

  • Benchchem Technical Support Center. (2025).
  • ACS Publications. (n.d.). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2024). Benzamide-simplified mass spectrum. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • AWS. (2025). Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Derivatives. Retrieved from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). Retrieved from [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025). Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • PMC. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

  • YouTube. (2023). Introduction to IR Spectroscopy: Amide IR Spectra. Retrieved from [Link]

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. Retrieved from [Link]

  • YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • PMC. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, m-bromo-. NIST WebBook. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Structural Rationale for Investigation

Benzamide derivatives are a well-established class of compounds with diverse pharmacological activities. Notably, they are known to function as enzyme inhibitors, with prominent examples including inhibitors of poly(ADP-ribose)polymerase (PARP), which are crucial in DNA repair pathways, and histone deacetylases (HDACs), which are epigenetic modulators.[1][2] The pyrimidine ring is a fundamental component of nucleobases and is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutics including kinase inhibitors and anticancer agents.[3][4]

The combination of these two groups in 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide suggests a potential for interaction with various cellular targets, making it a candidate for screening in cancer cell lines and other disease models. This document provides a comprehensive guide to the initial characterization of this compound in a cell culture setting, from basic handling to preliminary mechanism of action studies.

Section 1: Compound Handling and Preparation

Proper handling and preparation of a novel compound are critical for obtaining reproducible results. The following protocols are based on standard laboratory practices for small molecule compounds.

Safety Precautions

As the toxicological properties of 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide are unknown, it should be handled with care. Assume the compound is harmful if swallowed, causes skin irritation, and may have other unknown hazards.[5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Disposal: Dispose of the compound and any contaminated materials according to your institution's hazardous waste disposal procedures.

Solubility Testing and Stock Solution Preparation

The solubility of the compound will determine the appropriate solvent for creating a high-concentration stock solution.

Protocol: Solubility Assessment

  • Initial Solvent Selection: Begin with common, cell culture-compatible solvents. The most common choice is dimethyl sulfoxide (DMSO). Other potential solvents include ethanol or methanol, although DMSO is generally preferred for its high solvating power and compatibility with most cell-based assays at low final concentrations.

  • Small-Scale Test: Weigh out a small amount of the compound (e.g., 1 mg) into a microcentrifuge tube.

  • Solvent Addition: Add a small volume of the chosen solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 10 mg/mL or approximately a 10-20 mM solution, depending on the molecular weight).

  • Dissolution: Vortex or sonicate the mixture to aid dissolution. Visually inspect for any undissolved particulate matter.

  • Observation: If the compound dissolves completely, this solvent can be used for the stock solution. If not, try a lower concentration or a different solvent.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Calculation: Determine the mass of the compound needed to make a 10 mM stock solution. The molecular weight of 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide is required for this calculation.

  • Weighing: Accurately weigh the calculated amount of the compound.

  • Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to the weighed compound.

  • Mixing: Vortex thoroughly until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Section 2: Primary Screening: Determining Cytotoxicity

The first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This is typically done by performing a dose-response experiment to calculate the half-maximal inhibitory concentration (IC50).

Cell Line Selection

It is advisable to screen the compound against a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) to identify any potential tissue-specific activity.

Experimental Workflow for Cytotoxicity Screening

The following workflow outlines a standard procedure for assessing the cytotoxicity of a novel compound.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis start Select Cell Lines seed Seed Cells in 96-well Plates start->seed prepare_dilutions Prepare Serial Dilutions of Compound treat_cells Add Compound to Cells prepare_dilutions->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) read_plate Read Plate on Spectrophotometer add_reagent->read_plate analyze Analyze Data & Calculate IC50 read_plate->analyze

Caption: Workflow for determining compound cytotoxicity.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6]

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide stock solution (10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 2,500-5,000 cells/well) in 100 µL of complete medium.[6] Allow cells to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the compound in complete medium. A common starting concentration is 100 µM, with 2-fold or 3-fold dilutions. Remember to include a vehicle control (DMSO only, at the same final concentration as the highest compound dose).

  • Treatment: Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot the results as percent viability versus compound concentration (log scale). Use a non-linear regression analysis to determine the IC50 value.

Data Presentation

Summarize the IC50 values in a table for easy comparison across different cell lines.

Cell LineTissue of OriginIC50 (µM) of 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide
MCF-7Breast CancerHypothetical Value
A549Lung CancerHypothetical Value
HCT116Colon CancerHypothetical Value
PC-3Prostate CancerHypothetical Value

Section 3: Secondary Assays: Elucidating the Mechanism of Action

If the primary screen reveals significant cytotoxic activity, the next step is to investigate how the compound is affecting the cells. Based on the structural motifs, potential mechanisms could involve cell cycle arrest, induction of apoptosis, or inhibition of specific signaling pathways.

Hypothetical Target Pathway

Given that benzamides can inhibit PARP and HDACs, and pyrimidines are common in kinase inhibitors, a plausible hypothesis is that 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide could interfere with cell cycle regulation or DNA damage response pathways.

G cluster_pathway Potential Cellular Targets cluster_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Pathway compound 3-bromo-N-(2-(pyrimidin- 5-yl)ethyl)benzamide target Kinase / HDAC / PARP compound->target inhibits/activates G1_S G1/S Transition target->G1_S inhibition G2_M G2/M Transition target->G2_M inhibition caspase Caspase Activation target->caspase activation apoptosis Apoptosis caspase->apoptosis

Caption: Hypothetical signaling pathway.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compound causes cells to arrest at a specific phase of the cell cycle.

Materials:

  • Sensitive cell line (identified from primary screen)

  • 6-well plates

  • Compound stock solution

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with the compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvesting: Harvest both adherent and floating cells. Centrifuge and wash with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence of PI, which is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Section 4: Troubleshooting

IssuePossible CauseSolution
Compound precipitates in media Poor solubility at the tested concentration.Lower the final concentration. Ensure the final DMSO concentration is low (typically <0.5%).
High variability between replicate wells Inconsistent cell seeding or pipetting errors.Use a multichannel pipette for consistency. Ensure a single-cell suspension before seeding.
No cytotoxic effect observed Compound is not active in the tested cell lines or requires a longer incubation time.Expand the cell line panel. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours).
IC50 value is not reproducible Inconsistent stock solution, cell passage number, or assay conditions.Use fresh aliquots of the stock solution. Use cells within a consistent passage number range. Standardize all incubation times and reagent volumes.

References

  • ChemBK. (2024, April 9). 3-Bromobenzamide. Retrieved from [Link]

  • PubChem. 3-bromo-N-[4-[1-(2-carbamimidamido-2-oxo-ethyl)-5-phenyl-pyrrol-2-yl]phenyl]benzamide. Retrieved from [Link]

  • I.R.I.S. (2022, May 27). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivati. Retrieved from [Link]

  • Gharehbaghi, K., Grünberger, W., & Jayaram, H. N. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current medicinal chemistry, 9(7), 743–748. Retrieved from [Link]

  • Taylor & Francis Online. (2025, November 27). Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. Retrieved from [Link]

  • ChemRxiv. Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. Retrieved from [Link]

  • BindingDB. {(1R)-1-[2- (trifluoromethyl) pyrimidin-5- yl]ethyl}benzamide. Retrieved from [Link]

  • ChemRxiv. (2024, March 4). Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. Retrieved from [Link]

  • MDPI. (2021, October 25). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2018, March 23). Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. Retrieved from [Link]

  • PubChemLite. 3-bromo-n-(2-ethoxyethyl)benzamide (C11H14BrNO2). Retrieved from [Link]

  • Brieflands. (2017, January 30). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved from [Link]

  • MDPI. (2025, July 18). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved from [Link]

Sources

high-throughput screening with 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide as a Fragment-Like Probe

Abstract & Compound Profile

This guide details the technical protocols for utilizing 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide (referred to herein as Compound BPEB ) in high-throughput screening campaigns. BPEB represents a classic "fragment-like" scaffold, characterized by a low molecular weight (<350 Da) and specific pharmacophores (pyrimidine nitrogen acceptors and a halogen-substituted phenyl ring).

While often found in diversity libraries, this scaffold is particularly relevant for targeting Kinases , Deubiquitinases (e.g., USP1) , and Metalloenzymes due to the pyrimidine's ability to coordinate metals or bind hinge regions [1]. This protocol focuses on the critical "Hit-to-Lead" transition: ensuring solubility, ruling out false positives (aggregation), and establishing robust dose-response curves.

Physiochemical Profile (Calculated)
PropertyValueImplication for HTS
Formula C₁₃H₁₂BrN₃O--
MW ~306.16 g/mol Ideal for fragment-based screening (Rule of 3 compliant).
cLogP ~2.1 - 2.5Moderate lipophilicity; low risk of membrane entrapment but requires DMSO control.
H-Bond Donors 1 (Amide NH)Critical for backbone interaction (e.g., hinge binding).
H-Bond Acceptors 3 (Pyrimidine Ns, C=O)Key for specificity; Pyrimidine N often targets active site residues.
Solubility ModerateRisk: Potential for micro-precipitation at >50 µM in aqueous buffer.
Experimental Workflow: The Triage Logic

In HTS, identifying a hit is only the first step. The validity of BPEB as a probe depends on distinguishing true binding from assay artifacts (e.g., colloidal aggregation or fluorescence interference).

Figure 1: HTS Triage Workflow The following diagram outlines the decision matrix for validating BPEB post-primary screen.

HTS_Workflow Start Primary Screen Hit (>50% Inhibition) QC LC-MS Purity Check (>95% Required) Start->QC DoseResp Dose-Response (IC50) 10-point dilution QC->DoseResp Pass FalsePos False Positive (Aggregator/Interferer) QC->FalsePos Fail (Degraded) Biophys Biophysical Counter-Screen (DLS / Detergent Sensitivity) DoseResp->Biophys Valid Curve (Hill Slope ~1.0) DoseResp->FalsePos Steep Slope (>2.0) Valid Validated Hit (Proceed to SAR) Biophys->Valid No Shift with Detergent Biophys->FalsePos IC50 Shifts >3-fold

Caption: Logical flow for validating Compound BPEB. Critical checkpoints include purity verification and detergent-sensitivity testing to rule out colloidal aggregation.

Detailed Protocols
3.1. Stock Preparation & Solubility Management

Benzamide derivatives can exhibit "brick dust" behavior (high crystallinity, low solubility). Proper stock handling is non-negotiable to prevent acoustic dispensing errors.

Reagents:

  • Anhydrous DMSO (Sigma-Aldrich, >99.9%).

  • Compound BPEB (Solid).

Protocol:

  • Weighing: Weigh 1–5 mg of BPEB into a glass amber vial (avoid plastic static interaction).

  • Dissolution: Dissolve to 10 mM in anhydrous DMSO. Vortex for 30 seconds.

  • Visual Inspection: Hold against a light source. The solution must be perfectly clear. If hazy, sonicate for 5 minutes at 40°C.

  • Storage: Aliquot into single-use volumes (e.g., 20 µL) in Matrix tubes. Store at -20°C. Do not freeze-thaw more than 3 times , as moisture uptake promotes benzamide hydrolysis [2].

3.2. Primary Assay: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

Context: This protocol assumes a generic Kinase or PPI target, a common application for pyrimidine-benzamides.

Rationale: TR-FRET is chosen over standard fluorescence intensity to eliminate interference from the intrinsic fluorescence of the pyrimidine ring or library impurities.

Materials:

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (Surfactant is crucial).

  • Target Protein (e.g., Kinase X) labeled with Eu-Cryptate (Donor).

  • Tracer/Substrate labeled with XL665 (Acceptor).

  • Plate: 384-well low-volume white microplate (Greiner).

Step-by-Step:

  • Dispensing: Use an acoustic dispenser (e.g., Echo 550) to transfer 20 nL of BPEB (10 mM stock) into assay wells.

    • Final Conc: 10 µM (assuming 20 µL reaction vol).

    • DMSO: 0.1% final.

  • Protein Addition: Dispense 10 µL of Target Protein mix into wells.

  • Incubation (Pre-Equilibrium): Centrifuge plate (1000 x g, 1 min). Incubate 15 mins at RT. This allows BPEB to access the pocket before the competitor tracer is added.

  • Tracer Addition: Dispense 10 µL of Tracer/Substrate mix.

  • Final Incubation: Incubate 60 mins at RT in the dark.

  • Readout: Read on a multimode reader (e.g., PHERAstar).

    • Excitation: 337 nm.

    • Emission A: 665 nm (Acceptor).

    • Emission B: 620 nm (Donor).

  • Calculation: Ratio = (Signal 665nm / Signal 620nm) × 10,000.

3.3. Critical Counter-Screen: Detergent Sensitivity

Hydrophobic fragments like BPEB can form colloidal aggregates that sequester enzymes, leading to false positives. This is the "promiscuous inhibitor" phenotype [3].

Protocol:

  • Run the Dose-Response (IC50) assay described in 3.2 under two conditions:

    • Condition A: Standard Buffer (0.01% Brij-35).

    • Condition B: High Detergent Buffer (0.1% Triton X-100).

  • Analysis:

    • If IC50 shifts significantly (e.g., from 1 µM in A to >10 µM in B), the inhibition is likely due to aggregation (False Positive).

    • If IC50 remains stable, the inhibition is driven by specific ligand binding (True Positive).

Data Analysis & Pharmacophore Mapping
4.1. Curve Fitting

Data should be normalized to High Controls (DMSO only, 0% Inhibition) and Low Controls (Known Inhibitor/No Enzyme, 100% Inhibition). Fit using a 4-parameter logistic model:



  • QC Check: For BPEB, a Hill Slope > 2.0 often indicates insolubility or stoichiometric binding issues. A slope near 1.0 suggests 1:1 binding.

4.2. Structural Logic (Pharmacophore)

Understanding why BPEB binds helps in designing the next generation of molecules (SAR).

Figure 2: Pharmacophore Interaction Map This diagram illustrates the potential binding modes of the BPEB scaffold within a theoretical active site (e.g., Kinase Hinge).

Pharmacophore Pyrim Pyrimidine Ring (H-Bond Acceptor) Hinge Target: Hinge Region (Backbone NH/CO) Pyrim->Hinge H-Bonding Linker Ethyl Linker (Flexible Spacer) Linker->Pyrim Amide Amide (H-Bond Donor/Acceptor) Amide->Linker Phenyl 3-Bromo Phenyl (Hydrophobic/Halogen) Amide->Phenyl Pocket Target: Hydrophobic Pocket (Gatekeeper Residue) Phenyl->Pocket Van der Waals Halogen Target: Carbonyl Oxygen (Halogen Bond) Phenyl->Halogen Br---O Interaction

Caption: Theoretical binding mode. The Pyrimidine often mimics the adenine ring of ATP (kinase targets), while the 3-Bromo group can engage in halogen bonding with backbone carbonyls.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Assay Variability (CV > 10%) Precipitation of BPEB.Reduce max concentration to 30 µM; Ensure DMSO < 1%.
Flat Dose Response Compound degradation (Hydrolysis).Check LC-MS purity. Prepare fresh stock from powder.
Bell-Shaped Curve Fluorescence interference (Quenching).Switch to ratiometric readout (TR-FRET or FP) if using Intensity.
IC50 Shift with Enzyme Conc. Tight-binding inhibitor.Use the Morrison equation for Ki determination instead of IC50.
References
  • Pyrimidine Scaffolds in Kinase Discovery: Title: "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D" Source: Journal of Medicinal Chemistry (via NIH/PubMed) URL:[Link]

  • Benzamide Stability & Synthesis: Title: "Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives" Source: PubMed Central URL:[Link]

  • Aggregation & False Positives (The "Promiscuous Inhibitor" Phenomenon): Title: "Screening for Aggregators in HTS" (General Principle Reference based on Shoichet et al.) Source: NIH Assay Guidance Manual URL:[Link]

  • Compound Data & Vendors: Title: "PubChem Compound Summary: Benzamide Derivatives" Source: PubChem URL:[Link]

protocols for assessing the anticancer activity of 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The compound 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide (hereafter referred to as NCE-3BrPB ) represents a New Chemical Entity (NCE) featuring a classic pharmacophore scaffold: a halogenated benzamide linked to a pyrimidine heterocycle via an ethyl spacer.

Structurally, the pyrimidine moiety suggests potential ATP-competitive kinase inhibition (mimicking the adenine ring of ATP), while the benzamide group is frequently associated with histone deacetylase (HDAC) inhibition or tubulin binding properties [1]. The 3-bromo substituent enhances lipophilicity and may facilitate halogen bonding within a hydrophobic pocket.

This Application Note provides a rigorous, self-validating workflow to transition NCE-3BrPB from chemical synthesis to validated biological lead. The protocol is designed to answer three critical questions:

  • Potency: Does it inhibit cancer cell proliferation at relevant concentrations?

  • Mechanism: Does it induce regulated cell death (apoptosis) or necrosis?

  • Selectivity: Does it exhibit a therapeutic window compared to normal fibroblasts?

Compound Management & Quality Control

Before biological testing, the integrity of the chemical probe must be established to prevent false negatives due to precipitation or degradation.

Protocol 2.1: Stock Solution Preparation
  • Rationale: The 3-bromo substitution increases logP (lipophilicity). Improper solubilization will lead to micro-precipitation in aqueous media, skewing IC50 curves.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles).

QC Check (Self-Validation): Perform a "Solubility Limit Test" in complete culture media. Dilute the 10 mM stock 1:1000 (10 µM final) in RPMI-1640 + 10% FBS. Incubate for 4 hours at 37°C. Measure Optical Density (OD) at 600 nm.

  • Pass Criteria: OD600 < 0.01 (No turbidity/precipitation).

Phase I: Phenotypic Cytotoxicity Screening

The primary objective is to determine the half-maximal inhibitory concentration (


) across a panel of diverse cancer cell lines.
Methodology: ATP-Based Luminescent Viability Assay (CellTiter-Glo®)

We utilize ATP quantification as a direct proxy for metabolically active cells. This method is superior to MTT/MTS tetrazolium assays, which can be confounded by metabolic inhibitors [2].

Experimental Design:

  • Cell Lines:

    • Solid Tumor: A549 (Lung), MCF-7 (Breast), HCT116 (Colon).

    • Control: HFF-1 (Human Foreskin Fibroblasts) to assess Selectivity Index (SI).

  • Dose Range: 8-point serial dilution (1:3) starting at 100 µM (Range: 100 µM to 0.045 µM).

  • Replicates: Technical triplicates (

    
    ).
    

Step-by-Step Protocol:

  • Seeding: Plate 3,000–5,000 cells/well in 96-well white-walled opaque plates. Volume: 90 µL.

  • Equilibration: Incubate for 24 hours at 37°C, 5%

    
     to allow attachment.
    
  • Treatment: Add 10 µL of 10x concentrated NCE-3BrPB (diluted in media). Final DMSO concentration must remain constant (0.5%) across all wells.

    • Positive Control: Staurosporine (1 µM) or Doxorubicin.

    • Negative Control: 0.5% DMSO vehicle.

  • Incubation: 72 hours.

  • Readout: Add 100 µL CellTiter-Glo reagent. Shake orbitally (2 min). Incubate dark (10 min). Measure Luminescence (RLU).

Data Analysis: Normalize RLU to Vehicle Control (


). Fit data to a four-parameter logistic (4PL) regression model:


Phase II: Mechanism of Action (MoA) - Apoptosis vs. Necrosis

If NCE-3BrPB reduces viability, we must distinguish between cytostasis, apoptosis (programmed death), and necrosis (toxic lysis).

Methodology: Annexin V-FITC / Propidium Iodide (PI) Flow Cytometry
  • Principle: Annexin V binds exposed Phosphatidylserine (PS) (early apoptosis). PI stains DNA only in cells with compromised membranes (late apoptosis/necrosis) [3].

Step-by-Step Protocol:

  • Treatment: Treat

    
     cells (e.g., HCT116) with NCE-3BrPB at 
    
    
    
    for 24 hours.
  • Harvesting: Collect media (floating cells) and trypsinize adherent cells. Combine to ensure total population analysis.

  • Washing: Wash 2x with cold PBS. Resuspend in 1X Annexin Binding Buffer.

  • Staining: Add 5 µL Annexin V-FITC and 5 µL PI. Incubate 15 min in dark at RT.

  • Analysis: Analyze on Flow Cytometer (e.g., BD FACSCanto). Collect 10,000 events.

Gating Strategy & Interpretation:

  • Q3 (Annexin-/PI-): Live Cells.

  • Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

  • Q2 (Annexin+/PI+): Late Apoptosis.

  • Q1 (Annexin-/PI+): Necrosis (Suggests non-specific toxicity).

Phase III: Target Engagement Hypothesis (Kinase Profiling)

Given the pyrimidine-benzamide scaffold, NCE-3BrPB is a candidate for ATP-competitive kinase inhibition.

Workflow Visualization

The following diagram illustrates the decision logic for characterizing NCE-3BrPB.

G Start NCE-3BrPB Synthesis QC QC: LCMS & Solubility Start->QC Screen Primary Screen: CellTiter-Glo (A549, HCT116) QC->Screen Decision IC50 < 10 µM? Screen->Decision MoA MoA: Annexin V/PI Flow Cytometry Decision->MoA Yes Stop Stop / Redesign Decision->Stop No Target Target ID: Kinase Profiling (EGFR, VEGFR, CDK) MoA->Target Apoptosis Confirmed

Figure 1: Critical path workflow for the biological evaluation of NCE-3BrPB. Colors indicate process stages: Blue (Input), Green (Validation), Yellow (Screening), Red (Decision Gate).

Data Presentation Standards

To ensure reproducibility, data for NCE-3BrPB must be reported in the following tabular format.

Table 1: Cytotoxicity Summary (


 in µM) 
Cell LineTissue OriginNCE-3BrPB

Doxorubicin (Ctrl)Selectivity Index (SI)*
A549 Lung Carcinoma[Data]0.2 µM

HCT116 Colorectal[Data]0.15 µM-
MCF-7 Breast[Data]0.3 µM-
HFF-1 Normal Fibroblast[Data]>10 µMN/A

*SI > 10 indicates a favorable therapeutic window.

References

  • Zhang, X., et al. (2018). "Benzamide derivatives as potent anticancer agents: A review." European Journal of Medicinal Chemistry. [Link]

  • Riss, T. L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Crowley, L. C., et al. (2016). "Measuring Cell Death by Propidium Iodide Uptake and Annexin V Staining." Cold Spring Harbor Protocols. [Link]

  • Hafner, M., et al. (2016). "Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs." Nature Methods. [Link]

Troubleshooting & Optimization

minimizing off-target effects of 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide Optimization

Current Status: Active Support Level: Tier 3 (Medicinal Chemistry & Chemical Biology) Subject: Minimizing Off-Target Effects & Experimental Troubleshooting

Executive Summary: The Molecule & Its Liabilities

Compound ID: 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide Chemical Class: Halogenated Benzamide / Pyrimidine-linked Probe Primary Application: Typically utilized as a chemical probe in early-stage drug discovery, often targeting GPCRs (e.g., mGluR modulators) or Kinases (via the pyrimidine hinge-binder motif).[1][2]

The Challenge: This scaffold possesses inherent structural features that predispose it to specific off-target liabilities.[1][2] The pyrimidine ring is a classic "privileged structure" that can promiscuously bind the ATP-binding site of kinases.[1][2] The 3-bromo-benzamide moiety increases lipophilicity (cLogP ~2.5–3.0), potentially leading to non-specific hydrophobic aggregation or CYP450 inhibition.[1][2]

This guide provides a systematic workflow to validate specificity and troubleshoot experimental noise associated with this probe.

Troubleshooting Guide (FAQ Format)

Category A: Experimental Noise & False Positives[1][2]

Q1: I am seeing high background inhibition in my biochemical assay. Is the compound aggregating? A: Yes, this is a high-risk scenario.[1][2] The bromine atom increases the lipophilicity of the benzamide core, making the molecule prone to forming colloidal aggregates at concentrations >10 µM.[1][2] These aggregates sequester proteins non-specifically.[1][2]

  • Diagnostic: Run a dynamic light scattering (DLS) assay.[1][2]

  • Solution: Add 0.01% Triton X-100 or CHAPS to your assay buffer.[1][2] If the IC50 shifts significantly (e.g., >5-fold) with detergent, the initial activity was likely an artifact of aggregation.[1][2]

Q2: The compound shows cytotoxicity in my cell lines, but my target isn't essential for survival. Why? A: This suggests "off-target" lethality.[1][2] The pyrimidine moiety is a known pharmacophore for kinase inhibition (mimicking the adenine ring of ATP).[1][2] Your compound may be inhibiting cell-cycle kinases (e.g., CDKs, Aurora kinases) or survival pathways (e.g., Akt/mTOR).[1][2]

  • Solution: Perform a "Kinase Profiling" scan (see Section 3).[1][2]

  • Immediate Fix: Titrate the dose. Ensure you are working at

    
     of your primary target.[1][2]
    
Category B: Pharmacokinetics & Stability

Q3: The compound is rapidly metabolized in liver microsomes.[1][2] Is this expected? A: Yes. The nitrogen atoms in the pyrimidine ring are electron-rich and can coordinate with the heme iron of Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), leading to rapid clearance or mechanism-based inhibition.[1][2]

  • Solution: For in vivo studies, consider synthesizing an analog where the pyrimidine is replaced with a pyridine or phenyl ring (if H-bonding allows) to reduce metabolic liability, or block metabolic "soft spots" on the ethyl linker with deuterium (deuteration).[1][2]

Strategic Protocol: Minimizing Off-Target Effects

To validate your data, you must rigorously exclude off-target interactions.[1][2] Follow this stepwise "Validation Pipeline."[1][2]

Step 1: The "Negative Control" Synthesis

You cannot trust your phenotype without a matched negative control.[1][2]

  • Protocol: Synthesize N-(2-(pyrimidin-5-yl)ethyl)benzamide (remove the 3-Bromine).

  • Rationale: The 3-Br is likely critical for the hydrophobic fit in your primary target's pocket.[1][2] Removing it should abolish potency (>100-fold loss).[1][2]

  • Application: Run this analog side-by-side. If the "inactive" analog produces the same cellular phenotype (e.g., toxicity), your effect is off-target .[1][2]

Step 2: Kinase & GPCR Profiling

Because of the pyrimidine core, you must rule out the "Usual Suspects."[1][2]

  • Panel Recommendation:

    • Kinases: CDK2, GSK3

      
      , p38 MAPK, VEGFR (Pyrimidine binders).[1][2]
      
    • GPCRs: Adenosine Receptors (A1/A2A) — Pyrimidines mimic adenosine.[1][2]

  • Actionable Threshold: Any off-target hit with an IC50 < 1 µM is a "Red Flag" if your primary target potency is > 100 nM.[1][2]

Step 3: Linker Rigidification (SAR)

The ethyl linker (2 carbons) is flexible, allowing the molecule to adopt multiple conformations (high entropy).[1][2] This "floppiness" allows it to fit into off-target pockets.[1][2]

  • Optimization: Restrict the conformation by cyclization.

    • t-butyl analog? No, try a cyclopropyl linker or a chiral methyl on the ethyl chain.[1][2]

    • Result: Rigid analogs often retain primary potency but clash with off-target binding sites, improving selectivity.[1][2]

Data Visualization: Off-Target Liability Map

The following diagram illustrates the mechanistic pathways where this specific scaffold fails and how to intervene.

OffTargetMap cluster_features Structural Pharmacophores cluster_effects Off-Target Liabilities cluster_solutions Mitigation Strategies Compound 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide Pyrimidine Pyrimidine Ring (N-Heterocycle) Compound->Pyrimidine Bromine 3-Bromo Group (Lipophilic) Compound->Bromine Linker Ethyl Linker (Flexible) Compound->Linker Kinase Kinase Hinge Binding (ATP Competition) Pyrimidine->Kinase Mimics Adenine CYP CYP450 Inhibition (Heme Coordination) Pyrimidine->CYP N-Fe Coordination Agg Colloidal Aggregation (False Positives) Bromine->Agg Increases LogP Linker->Kinase Entropic Freedom SAR Rigidify Linker / Remove Bromine (Control) Linker->SAR Fix via Panel Kinase/GPCR Profiling Panel Kinase->Panel Detect via CYP->Panel Detect via Detergent Add 0.01% Triton/CHAPS (Disrupt Aggregates) Agg->Detergent Solve via

Figure 1: Mechanistic map connecting the specific structural motifs of the benzamide-pyrimidine scaffold to their off-target liabilities and corresponding mitigation strategies.

Comparative Data: Solvent & Formulation

Poor solubility often forces researchers to use high DMSO concentrations, which induces cellular toxicity and masks true effects.[1][2]

Solvent / AdditiveSolubility Limit (Est.)Recommended UseNotes
DMSO (100%) > 50 mMStock SolutionStore at -20°C; avoid freeze-thaw cycles.[1][2]
Ethanol < 10 mMNot RecommendedHigh volatility changes concentration.[1][2]
PBS (pH 7.4) < 10 µMAssay BufferRisk of precipitation. Requires carrier.[1][2]
PBS + 0.1% BSA ~ 50 µMCell CultureBSA acts as a carrier protein to prevent aggregation.[1][2]
Captisol® (Cyclodextrin) > 500 µMIn Vivo / High DoseBest for animal studies; encapsulates the lipophilic Br-benzamide.[1][2]

References & Authority

  • Arrowsmith, J. et al. (2015).[1][2] Auld Lang Syne: The attrition of chemical probes in drug discovery.[1][2]Nature Reviews Drug Discovery , 14(8), 513-514.[1][2] Link

    • Relevance: Discusses the necessity of negative controls and high-quality probes.

  • Baell, J. B., & Holloway, G. A. (2010).[1][2] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[1][2]Journal of Medicinal Chemistry , 53(7), 2719–2740.[1][2] Link[1][2]

    • Relevance: Foundation for identifying aggregation and non-specific binding artifacts.[1][2]

  • Davis, M. I. et al. (2011).[1][2] Comprehensive analysis of kinase inhibitor selectivity.Nature Biotechnology , 29(11), 1046–1051.[1][2] Link[1][2]

    • Relevance: Essential reference for understanding the promiscuity of pyrimidine-based scaffolds in the kinome.[1][2]

  • Meanwell, N. A. (2011).[1][2] Synopsis of some recent tactical application of bioisosteres in drug design.Journal of Medicinal Chemistry , 54(8), 2529–2591.[1][2] Link[1][2]

    • Relevance: Strategies for replacing the Pyrimidine or Bromine to improve metabolic stability (CYP inhibition).[1][2]

Sources

Technical Support Center: Overcoming Resistance to 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Compound & The Problem

You are encountering resistance to 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide (hereafter referred to as BPEB-3Br ) in your cell line models.[1] This molecule belongs to a privileged scaffold class (Benzamide-Linker-Heterocycle) often utilized as inhibitors for Rho-associated protein kinase (ROCK) , Hedgehog signaling , or Wnt/Porcupine pathways.[1]

Resistance to this chemotype is rarely due to a single factor.[1] It typically arises from one of three distinct mechanisms:

  • Pharmacokinetic (PK) Failure: The drug is being pumped out (Efflux) or precipitating (Solubility).

  • Target Modification: The binding pocket (likely the ATP-binding site or an allosteric hydrophobic pocket accommodating the 3-bromo group) has mutated.[1]

  • Pathway Bypass: The cell has activated a compensatory signaling mechanism.[1]

This guide provides a structured, self-validating troubleshooting workflow to isolate and overcome the resistance mechanism.

Part 1: Diagnostic Workflow (Logic Tree)

Before modifying your culture conditions, you must diagnose the source of resistance.[1] Follow this logic flow to determine the correct intervention.

Resistance_Troubleshooting Start Start: Resistance Observed (IC50 Shift > 10x) Step1 Step 1: Solubility Check (Visual/Turbidity) Start->Step1 Step2 Step 2: Efflux Pump Assay (Verapamil/Reserpine) Step1->Step2 Clear Solution Solubility_Fail Issue: Precipitation Action: DMSO/Cyclodextrin Step1->Solubility_Fail Turbid/Crystals Step3 Step 3: Target Sequencing (Sanger/NGS) Step2->Step3 No Change Efflux_Pos Issue: MDR1/ABCG2 Upregulation Action: Co-treat with Inhibitor Step2->Efflux_Pos Sensitivity Restored Step4 Step 4: Pathway Profiling (Western/Phospho-Array) Step3->Step4 Wild Type Mutation_Pos Issue: Gatekeeper Mutation Action: Switch Scaffold Step3->Mutation_Pos Mutation Found Bypass_Pos Issue: Pathway Reactivation Action: Combination Therapy Step4->Bypass_Pos Alt Pathway Active

Figure 1: Diagnostic logic flow for identifying resistance mechanisms to BPEB-3Br.

Part 2: Troubleshooting Guides & FAQs
Issue 1: "False" Resistance (Solubility & Stability)

The Science: The 3-bromo-benzamide moiety significantly increases lipophilicity (LogP ~3.5–4.0).[1] The pyrimidine ring adds rigidity.[1] In aqueous cell culture media, this compound is prone to "crashing out" (micro-precipitation) at concentrations >10 µM, effectively lowering the bioavailable dose.[1]

Q: My IC50 curves are flattening at high concentrations. Is this resistance? A: This is likely a solubility artifact.[1] If the drug precipitates, adding more compound does not increase the soluble concentration, leading to a false plateau.[1]

Protocol: The "Spin-Down" Validation

  • Prepare your highest drug concentration in media (e.g., 50 µM).

  • Incubate at 37°C for 4 hours (mimicking assay conditions).

  • Centrifuge at 15,000 x g for 10 minutes to pellet micro-crystals.

  • Analyze the supernatant via HPLC or UV-Vis (260/280 nm).[1]

  • Pass Criteria: If the supernatant concentration is <80% of the input, you have a solubility issue, not biological resistance.[1]

Corrective Action:

  • Carrier: Ensure DMSO concentration is 0.5% (if tolerated).

  • Complexation: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 1:5 molar ratio to encapsulate the hydrophobic benzamide tail.[1]

Issue 2: Efflux-Mediated Resistance (MDR1/P-gp)

The Science: The ethyl-amino linker combined with the basic nitrogen of the pyrimidine ring creates a classic recognition motif for P-glycoprotein (P-gp/ABCB1) and BCRP (ABCG2) .[1] Benzamide derivatives are frequent substrates for these pumps.[1] Overexpression of these transporters is the most common mechanism of acquired resistance in cell lines.[1]

Q: How do I confirm if my cells are pumping out BPEB-3Br? A: Perform a "Chemosensitization Assay" using specific pump inhibitors.[1]

Protocol: Efflux Reversal Assay

Group Treatment A (BPEB-3Br) Treatment B (Pump Inhibitor) Purpose
Control 0 - 100 µM (Dose Response) Vehicle (DMSO) Baseline Resistance
MDR1 Block 0 - 100 µM (Dose Response) Verapamil (5-10 µM) Tests P-gp involvement

| BCRP Block | 0 - 100 µM (Dose Response) | Ko143 (1 µM) or Fumitremorgin C | Tests BCRP involvement |[1]

Interpretation:

  • If the IC50 of BPEB-3Br shifts left (becomes more potent) by >3-fold in the presence of Verapamil, your resistance is P-gp mediated .[1]

  • Solution: You cannot "fix" the cell line. You must either use an efflux-stable analog (e.g., replacing the ethyl linker with a rigid piperazine) or co-treat with inhibitors in your study.[1]

Issue 3: Target Mutation (The "Gatekeeper" Residue)

The Science: Small molecule inhibitors often rely on halogen bonds (like the 3-bromo group) to anchor into hydrophobic pockets of the target protein (e.g., the "gatekeeper" region of a kinase). Long-term exposure selects for cells with point mutations that sterically hinder this binding.[1]

Q: Which mutations should I look for? A: Without a definitive target (assuming Kinase or Wnt/Porcupine), look for mutations in the ATP-binding cleft.[1]

  • If Kinase (e.g., ROCK1/2): Look for mutations at the Gatekeeper residue (often Threonine or Methionine). The bulky 3-bromo group will clash if this residue mutates to a larger amino acid (e.g., T -> I).[1]

  • If Wnt (Porcupine): Look for mutations in the transmembrane binding tunnel.

Protocol: cDNA Sequencing

  • Extract RNA from resistant and parental cells.[1]

  • Synthesize cDNA.[1]

  • PCR amplify the catalytic domain of your target.[1]

  • Perform Sanger sequencing.[1]

  • Analysis: Align the resistant sequence against the parental.[1] A single nucleotide polymorphism (SNP) resulting in an amino acid change is your "smoking gun."

Issue 4: Pathway Bypass (Signaling Plasticity)

The Science: If the target is effectively inhibited but the cells still grow, they have re-wired their signaling.[1] For benzamide-based inhibitors (often targeting ROCK, EGFR, or Wnt), cells frequently upregulate parallel pathways like MAPK (ERK) or PI3K/Akt .[1]

Q: The target is inhibited (Western blot shows no phosphorylation), but cells are alive.[1] Why? A: This is "Bypass Resistance."[1] The cell is using an alternative survival track.

Protocol: Phospho-Kinase Profiling Run a Western Blot for the "Big 3" survival nodes:

  • p-ERK1/2 (Thr202/Tyr204): Indicates MAPK pathway activation.[1]

  • p-AKT (Ser473): Indicates PI3K/mTOR pathway activation.[1]

  • p-STAT3 (Tyr705): Indicates JAK/STAT pathway activation.[1]

Corrective Action:

  • If p-ERK is high: Combine BPEB-3Br with a MEK inhibitor (e.g., Trametinib).[1]

  • If p-AKT is high: Combine with an AKT inhibitor (e.g., MK-2206).[1]

Part 3: Summary of Chemical Properties & Handling
PropertyValueImplication for Resistance
Molecular Weight ~306.16 g/mol Small enough for good cell penetration, but prone to efflux.[1]
LogP (Lipophilicity) ~3.5 - 3.9High Risk: Poor aqueous solubility; non-specific binding to plasticware.[1]
H-Bond Donors 1 (Amide NH)Moderate permeability.[1]
H-Bond Acceptors 3 (Pyridine Ns, Amide O)High Risk: The pyrimidine nitrogens are protonation sites for lysosomal trapping.[1]
Key Motif 3-Bromo-BenzamideMetabolic Risk: Susceptible to debromination or hydrolysis by amidases.[1]
References
  • Scaffold Activity (ROCK1): Hobson, A. D., et al. (2018).[1] "Discovery of N-ethyl-4-(pyridin-4-yl)benzamide derivatives as potent and selective Rho-kinase (ROCK) inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 28(10), 1805-1810.[1] Link

  • Efflux Mechanisms: Robey, R. W., et al. (2018).[1] "Revisiting the role of ABC transporters in multidrug-resistant cancer." Nature Reviews Cancer, 18(7), 452-464.[1] Link

  • Benzamide Solubility & Formulation: Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Kinase Gatekeeper Mutations: Daub, H., et al. (2004).[1] "Kinase-selective enrichment enables quantitative phosphoproteomics of the kinome across the cell cycle."[1] Molecular Cell, 16(5), 817-827.[1] Link

Sources

Technical Support Center: Purification of 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Chemical Profile

Before troubleshooting, we must understand the physicochemical "personality" of your molecule. 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a "push-pull" system regarding polarity:

  • Lipophilic Domain: The 3-bromophenyl ring is highly lipophilic and weakly electron-withdrawing.[1]

  • Polar/Basic Domain: The pyrimidine ring is a polar, electron-deficient heteroaromatic system.[1]

  • Linker: The ethyl amide linker provides rotational freedom, often complicating crystallization.

Critical pKa Insight:

  • Starting Material (Amine): The primary amine in 2-(pyrimidin-5-yl)ethan-1-amine has a pKa of ~9.8 (highly basic).

  • Product (Benzamide): The amide nitrogen is neutral. The pyrimidine ring nitrogens are weakly basic (pKa ~1.3).

Implication: This huge pKa difference (


pKa > 8) is your primary lever for purification. You can aggressively wash with weak acids to remove starting amine without protonating or losing your product.

Troubleshooting Guide (Q&A Format)

Issue 1: "My product streaks/tails significantly on silica gel columns."

Diagnosis: This is the classic "Pyrimidine Drag." Even though the pyrimidine ring is only weakly basic (pKa ~1.3), it possesses lone pairs that hydrogen bond aggressively with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This causes peak broadening and tailing.

Solution: The "Base-Buffered" Mobile Phase You must neutralize the silica surface.

  • Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.

  • Recommended System: Dichloromethane (DCM) / Methanol (MeOH) gradient (0%

    
     10% MeOH) with 1% TEA constant.
    
  • Why it works: The TEA is more basic than your pyrimidine. It preferentially binds to the silanol sites, "capping" them and allowing your product to elute as a sharp, symmetrical band.

Warning: Do not use acetic acid modifiers for this separation; it will not suppress the basic interaction effectively and may cause salt formation with residual starting amines.

Issue 2: "I cannot remove the unreacted amine starting material."

Diagnosis: The starting material, 2-(pyrimidin-5-yl)ethan-1-amine, is polar and often co-elutes with the product in high-polarity fractions (e.g., >5% MeOH).[1]

Solution: The "pKa Window" Extraction Do not rely on chromatography for this separation. Use liquid-liquid extraction (LLE) before the column.

  • Protocol:

    • Dissolve crude reaction mixture in Ethyl Acetate (EtOAc).

    • Wash 2x with 10% Citric Acid (aq) or 0.5 M HCl .

    • Wash 1x with Brine.[2]

    • Dry over Na₂SO₄ and concentrate.

  • Mechanism: The citric acid (pH ~2-3) will fully protonate the aliphatic starting amine (pKa ~9.8), forcing it into the aqueous layer. However, the pH is not low enough to significantly protonate the pyrimidine ring of your product (pKa ~1.3), keeping it safely in the organic layer.

Issue 3: "The product is oiling out instead of crystallizing."

Diagnosis: The flexible ethyl linker and the rotational freedom of the benzamide bond often inhibit lattice formation. The 3-bromo substituent also lowers symmetry.

Solution: Anti-Solvent Trituration

  • Solvent System: Dissolve the oil in a minimum amount of warm Ethanol (EtOH) or DCM .

  • Anti-Solvent: Slowly add n-Heptane or Diethyl Ether until turbidity persists.

  • Trigger: Scratch the inner wall of the flask with a glass rod or add a seed crystal. Cool to -20°C overnight.

  • Alternative: If it remains an oil, dissolve in Et₂O and sonicate. The mechanical energy often induces precipitation of the amorphous solid.

Master Purification Workflow

The following decision tree outlines the logical flow for purifying this specific class of compounds.

PurificationWorkflow Start Crude Reaction Mixture (3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide) Extraction Phase 1: Selective Extraction Solvent: EtOAc vs 10% Citric Acid Start->Extraction Dissolve in EtOAc CheckTLC Checkpoint: TLC Analysis (DCM:MeOH 95:5) Extraction->CheckTLC Organic Layer Clean Product Pure? CheckTLC->Clean Column Phase 2: Flash Chromatography DCM/MeOH + 1% TEA Clean->Column No (Standard) Final Final Product (White Solid) Clean->Final Yes (Rare) Recryst Phase 3: Crystallization EtOH / Heptane Recryst->Final Column->Recryst Isolate Fractions

Figure 1: Strategic purification workflow emphasizing the "pKa Window" extraction prior to chromatography.

Detailed Protocols

Protocol A: The "pKa Window" Workup (Highly Recommended)

Use this immediately after the coupling reaction is complete.

  • Dilution: Dilute the reaction mixture (e.g., DMF or DCM) with Ethyl Acetate (EtOAc) . Volume ratio should be 10:1 (EtOAc : Reaction Vol).

  • Acid Wash: Wash the organic phase twice with 10% aqueous Citric Acid .

    • Note: The aqueous layer contains the unreacted amine and coupling byproducts (e.g., urea from EDC).

  • Base Wash: Wash the organic phase once with Saturated NaHCO₃ .

    • Note: This removes unreacted 3-bromobenzoic acid.

  • Drying: Wash with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Buffered Flash Chromatography

Use if impurities persist after workup.

ParameterSetting
Stationary Phase Standard Silica Gel (40-63 µm)
Mobile Phase A Dichloromethane (DCM) + 1% Triethylamine
Mobile Phase B Methanol (MeOH) + 1% Triethylamine
Gradient 0% B for 2 CV (Column Volumes) 0%

5% B over 10 CV Hold 5% B for 5 CV
Detection UV at 254 nm (Strong absorption from Benzamide + Pyrimidine)
Loading Dry load on Celite or Silica (Recommended due to solubility)

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa-based extraction strategies and solvent selection).

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (Specific guidance on silanol interactions with pyrimidines).

  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (Reference for Schotten-Baumann and EDC coupling workup procedures).

  • PubChem Compound Summary. (2025). 3-bromo-N-[2-(pyrimidin-5-yl)ethyl]benzamide. (Physicochemical property verification).

Sources

Technical Support Center: Synthesis of 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide and its derivatives. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to overcome common challenges encountered during this specific amide bond formation.

Our goal is to move beyond simple procedural steps, offering insights into the causality behind experimental choices to empower you to resolve issues effectively and optimize your synthetic route.

General Synthetic Strategy

The most common and direct approach to synthesizing the target compound is a standard amide coupling reaction between 3-bromobenzoic acid and 2-(pyrimidin-5-yl)ethanamine. This process involves the activation of the carboxylic acid followed by nucleophilic attack from the primary amine.

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Amide Coupling cluster_end Purification SM1 3-Bromobenzoic Acid Activation Carboxylic Acid Activation SM1->Activation Coupling Reagent (e.g., EDC, HATU) SM2 2-(Pyrimidin-5-yl)ethanamine Coupling Nucleophilic Attack by Amine SM2->Coupling Base (e.g., DIPEA) Activation->Coupling Workup Aqueous Work-up Coupling->Workup Purify Chromatography or Recrystallization Workup->Purify Final Target Compound: 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide Purify->Final

Caption: General workflow for the amide coupling synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the synthesis.

Question 1: My reaction shows low or no conversion to the desired amide product by TLC analysis. What are the likely causes?

Answer: This is a frequent issue in amide coupling and can stem from several factors.

  • Cause A: Inadequate Carboxylic Acid Activation. The first step of the reaction is the formation of a highly reactive intermediate from the 3-bromobenzoic acid.[1][2] If this activation is inefficient, the reaction will not proceed.

    • Solution 1: Re-evaluate Your Coupling Reagent. For routine synthesis, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common.[3] However, they can form an unstable O-acylisourea intermediate that can rearrange into an unreactive N-acylurea byproduct.[2][4] To prevent this, additives like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure are crucial as they trap the activated species as a more stable active ester.[3][4] For more challenging or sterically hindered couplings, consider switching to a more potent uronium/aminium salt reagent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), which often leads to higher yields and faster reaction times.[4][5]

    • Solution 2: Check Reagent Quality. Coupling reagents, especially carbodiimides and HOBt, can be hygroscopic and degrade over time. Use freshly opened bottles or reagents stored properly in a desiccator.

  • Cause B: Starting Material Impurity.

    • Solution: Ensure the purity of both 3-bromobenzoic acid and 2-(pyrimidin-5-yl)ethanamine. The amine, in particular, can be prone to oxidation or forming carbonate salts upon exposure to air. Confirm identity and purity by NMR or LC-MS before starting.

  • Cause C: Suboptimal Reaction Conditions.

    • Solution 1: Solvent Choice. The reaction should be conducted in an anhydrous, polar aprotic solvent like DMF, NMP, or DCM to ensure all components are fully dissolved.

    • Solution 2: Base Selection. A non-nucleophilic tertiary amine base, such as DIPEA (Diisopropylethylamine) or triethylamine, is required to neutralize the acid formed during the reaction. Use at least 2-3 equivalents, especially if your amine starting material is a hydrochloride salt.

    • Solution 3: Temperature. Most amide couplings proceed well at room temperature. If the reaction is sluggish, gentle heating to 40-50°C can sometimes improve the rate, but be aware this can also increase the rate of side reactions.[2]

Question 2: My reaction is complete, but I'm getting a very low yield after the aqueous work-up. Where did my product go?

Answer: Product loss during work-up is common, especially with molecules containing basic nitrogen heterocycles like pyrimidine.

  • Cause: Product Partitioning into the Aqueous Layer. The pyrimidine nitrogen in your product is basic. If you perform an acidic wash (e.g., with 1M HCl or citric acid) to remove excess amine base, you will protonate your product, making it water-soluble and causing it to be discarded with the aqueous layer.

    • Solution 1: Careful pH Control. When washing, use a milder acidic solution like saturated ammonium chloride (NH₄Cl) or very dilute acid (e.g., 0.1M HCl), and check the pH of the aqueous layer to ensure it does not become too acidic. A final wash with saturated sodium bicarbonate (NaHCO₃) followed by brine is essential to remove any remaining acid and ensure the product is in its neutral, organic-soluble form.[6][7]

    • Solution 2: Back-Extraction. If you suspect product loss to the acidic wash, basify the acidic aqueous layer with NaOH or Na₂CO₃ to a pH > 8 and re-extract it with an organic solvent like ethyl acetate or DCM. Combine these organic layers with your main batch.

Question 3: I see multiple spots on my TLC plate. What are the likely side products?

Answer: Several side products are possible in carbodiimide-mediated coupling reactions.

  • N-acylurea: As mentioned, this forms from the rearrangement of the O-acylisourea intermediate when using reagents like EDC without an additive.[3] It is often difficult to remove by chromatography. Using HOBt or switching to HATU minimizes this.[4]

  • Symmetrical Anhydride: Excess carboxylic acid can react with the activated intermediate to form a symmetrical anhydride.[3] While this is also an acylating agent, it alters the stoichiometry and can complicate purification.

  • Unreacted Starting Materials: Always a possibility. Can be removed during work-up and purification.

Troubleshooting_Low_Yield Start Low Yield or No Reaction Check_Activation Problem with Acid Activation? Start->Check_Activation TLC shows only starting materials Check_Workup Problem during Work-up? Start->Check_Workup Reaction looked good by TLC, poor recovery Check_SM Starting Material Issue? Check_Activation->Check_SM No Sol_Reagent Switch to HATU or add HOBt/Oxyma to EDC Check_Activation->Sol_Reagent Yes Sol_Reagent_Quality Use fresh, dry reagents and anhydrous solvent Check_Activation->Sol_Reagent_Quality Yes Sol_SM_Purity Verify SM purity by NMR or LC-MS Check_SM->Sol_SM_Purity Yes Sol_Workup_pH Avoid strong acid wash. Use NaHCO3 / Brine. Check_Workup->Sol_Workup_pH Yes Sol_Back_Extract Back-extract acidic aqueous layers Check_Workup->Sol_Back_Extract Yes

Caption: Decision tree for troubleshooting low reaction yield.

Question 4: My product streaks badly during silica gel column chromatography. How can I get a clean purification?

Answer: This is a classic problem when purifying basic compounds on acidic silica gel.[8] The basic pyrimidine moiety interacts strongly with the acidic silanol groups on the silica surface, leading to tailing and poor separation.[8]

  • Solution 1: Mobile Phase Modifier. Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[8] The modifier will compete with your product for binding to the acidic sites on the silica, allowing it to elute as a sharper band.

  • Solution 2: Use a Different Stationary Phase.

    • Amine-functionalized silica: This is an excellent option as the stationary phase surface is basic, repelling the basic product and preventing the strong ionic interaction that causes tailing.[8][9]

    • Alumina (basic or neutral): Alumina can be a good alternative to silica for purifying amines.[10]

    • Reverse-phase chromatography: If your compound is sufficiently nonpolar, reverse-phase (C18) silica can be used, where polar compounds elute first.[10]

  • Solution 3: Recrystallization. If your product is a solid and of reasonable purity (>90%) after work-up, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) can be a highly effective and scalable alternative to chromatography.

Frequently Asked Questions (FAQs)

  • Q: What is the best coupling reagent for this synthesis?

    • A: There is no single "best" reagent, as the choice depends on scale, cost, and the specific derivative being synthesized.[1] For general lab scale, HATU with DIPEA in DMF is highly reliable and efficient, especially if simpler methods fail.[5] For a more cost-effective approach, EDC/HOBt is a robust combination.[11]

  • Q: How do I monitor the reaction progress?

    • A: Thin-Layer Chromatography (TLC) is the most common method.[6] Use a mobile phase that gives good separation between your starting materials and the product (e.g., 5-10% Methanol in DCM or 50-70% Ethyl Acetate in Hexanes). The product, being more polar than the starting amine but less polar than the starting acid, should have an intermediate Rf value. Stain with potassium permanganate or view under UV light.

  • Q: Can I use a different base, like pyridine?

    • A: It is not recommended. While pyridine is a base, it is also a nucleophile and can potentially react with the activated carboxylic acid intermediate, leading to unwanted side products. Stick to sterically hindered, non-nucleophilic bases like DIPEA or 2,6-lutidine.[12]

Key Experimental Protocols

Protocol 1: Amide Coupling using HATU
  • To a solution of 3-bromobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere, add 2-(pyrimidin-5-yl)ethanamine (1.05 eq).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture and stir for 5 minutes.

  • Add HATU (1.1 eq) in one portion. The reaction mixture may turn slightly yellow.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the consumption of the limiting starting material.

  • Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography or recrystallization.

Data Summary Table: Comparison of Coupling Reagents
Coupling Reagent CombinationTypical Reaction TimeRelative CostCommon ByproductsKey Advantages
EDC / HOBt 4-12 hoursLowN-acylurea, DCU (if DCC is used)Cost-effective, water-soluble byproduct (EDC).[3]
HATU / DIPEA 1-4 hoursHighNone from reagentHigh efficiency, fast, low racemization.[4][5]
PyBOP / DIPEA 2-6 hoursHighHMPA (from BOP)Very effective, but BOP byproduct is carcinogenic.[2][13]
COMU / DIPEA 1-3 hoursHighWater-soluble byproductsHighly reactive, safer than HOAt-based reagents.[12]

References

  • Is there an easy way to purify organic amines? Biotage. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. [Link]

  • Uphill battles in amide couplings. amphoteros. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Amide Workup. Biofilm Inhibitor Synthesis Documentation. [Link]

  • Amino HPLC Semi-Prep. Sorbent Technologies, Inc. [Link]

  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis Inc. [Link]

  • Separation of organic amine compounds on silica gel with reversed-phase eluents. ACS Publications. [Link]

  • Acid-Amine Coupling using EDCI. Organic-Synthesis.com. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Semantic Scholar. [Link]

  • Syntheses and anti-cancer activities of 2-[1-(indol-3-yl-/pyrimidin-5-yl-/pyridine-2-yl-/quinolin-2-yl)-but-3-enylamino]-2-phenyl-ethanols. PubMed. [Link]

  • A preparation method of 2-amino-5-bromo-N, 3-dimethylbenzamide.
  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. [Link]

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how to interpret unexpected results from 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical interpretation of anomalous data generated using 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide . Based on its chemical structure—a hybrid of a 3-bromobenzamide core (a classic PARP inhibitor pharmacophore) and a pyrimidine-ethyl tail (common in kinase/GPCR ligands)—this compound presents specific risks for assay interference and off-target polypharmacology.

Case Overview: Why are my results inconsistent?

You are likely observing discrepancies such as:

  • Steep Dose-Response Curves: Hill slopes > 2.0 or < 0.5.

  • Format Disagreement: High potency in fluorescence assays but no activity in phenotypic/absorbance assays.

  • Unexpected Toxicity: Cell death unrelated to your target pathway.

These issues often stem from three specific properties of this molecule: Heavy Atom Quenching (Bromine), Colloidal Aggregation (Lipophilicity), and Off-Target PARP Inhibition .

Part 1: Troubleshooting Guide (Q&A)
Q1: Why do I see strong inhibition in my FRET/Polarization assay but not in orthogonal methods?

Diagnosis: Fluorescence Quenching (Heavy Atom Effect) The Bromine (Br) atom at the 3-position of the benzamide ring is a "heavy atom." In fluorescence-based assays (TR-FRET, FP, FI), heavy atoms facilitate intersystem crossing, promoting non-radiative decay of the fluorophore's excited state. This reduces fluorescence intensity without inhibiting the enzyme, mimicking a positive "hit."

  • The Test: Measure the compound's absorption spectrum. If it overlaps with your fluorophore’s excitation/emission, it’s an Inner Filter Effect .

  • The Fix: Switch to a non-fluorescent readout (e.g., Luminescence, Mass Spectrometry, or AlphaScreen) or use a ratiometric readout which is less susceptible to intensity quenching.

Q2: My IC50 curves are extremely steep (Hill Slope > 2). Is this cooperativity?

Diagnosis: Colloidal Aggregation The planar benzamide and pyrimidine rings, combined with the lipophilic bromine, predispose this molecule to form colloidal aggregates in aqueous buffers. These aggregates sequester enzymes non-specifically, leading to false-positive inhibition that is highly sensitive to concentration (hence the steep slope).

  • The Test (Detergent Check): Repeat the assay with 0.01% Triton X-100 or Tween-20 .

    • Result A: Potency is lost

      
       The compound was aggregating (False Positive).
      
    • Result B: Potency remains

      
       True binder.
      
  • The Fix: Always include non-ionic detergents in your assay buffer for this compound series.

Q3: I am seeing unexpected DNA damage markers (e.g.,

H2AX) in my control cells.

Diagnosis: Off-Target PARP Inhibition The 3-bromobenzamide moiety is a known, micromolar inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. Even if you are targeting a kinase or GPCR, this "fragment" within your molecule can inhibit PARP, preventing DNA repair and causing synthetic lethality in BRCA-deficient cell lines.

  • The Test: Run a counter-screen against PARP1/2.

  • The Fix: If PARP activity is confirmed, you must modify the "Head" group (the benzamide) to remove the 3-bromo substituent or change the amide substitution pattern to abolish PARP affinity.

Part 2: Experimental Validation Workflows
Workflow 1: Validating "True" Inhibition

Use this logic flow to triage your unexpected results.

TroubleshootingFlow Start Unexpected Result: High Potency / Steep Slope Step1 Step 1: Add 0.01% Triton X-100 to Assay Buffer Start->Step1 Decision1 Does Potency Shift > 5-fold? Step1->Decision1 FalsePos Result: False Positive (Colloidal Aggregation) Decision1->FalsePos Yes Step2 Step 2: Check Readout Mode (Fluorescence?) Decision1->Step2 No Decision2 Is Readout Fluorescent? Step2->Decision2 Step3 Step 3: Run Absorbance/MS Orthogonal Assay Decision2->Step3 Yes TrueHit Result: True Hit (Specific Binding) Decision2->TrueHit No Quench Result: False Positive (Bromine Quenching) Step3->Quench Activity Lost Step3->TrueHit Activity Retained

Caption: Logic flow for triaging false positives caused by aggregation or fluorescence quenching.

Part 3: Quantitative Data & Reference Values

Use the table below to benchmark your observed IC50 values against expected interference thresholds.

ParameterExpected Behavior (True Hit)Warning Sign (Interference)Mechanism
Hill Slope 0.8 – 1.2> 2.0 (Steep)Colloidal Aggregation [1]
Detergent Effect IC50 stable (± 2-fold)IC50 shifts > 10-foldAggregation Disruption [1]
Fluor. Intensity Changes with bindingDecreases linearly with [Cmpd]Heavy Atom Quenching (Br) [2]
PARP Activity No InhibitionIC50 ~ 1-10 µMOff-Target Pharmacophore [3]
Part 4: Detailed Protocols
Protocol A: Detergent Sensitivity Screen (Aggregation Check)

Standard Protocol for verifying solubility-limited false positives.

  • Prepare 2x Assay Buffer :

    • Condition A (Control): Standard Buffer (e.g., PBS or HEPES).

    • Condition B (Test): Standard Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

  • Dilute Compound : Prepare a 10-point serial dilution of 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide in DMSO.

  • Incubate : Add compound to enzyme/protein in both Buffer A and Buffer B. Incubate for 15 mins.

  • Initiate : Add substrate and measure activity.

  • Analysis : Calculate IC50 for A and B. If

    
     (potency loss), the compound is an aggregator.
    
Protocol B: Fluorescence Quenching Control

Quick check for Bromine-induced quenching.

  • Setup : Take the fluorophore alone (no enzyme/target) in assay buffer.

  • Titrate : Add the compound at concentrations used in your assay (e.g., 0.1 µM – 100 µM).

  • Measure : Record Fluorescence Intensity (FI).

  • Result : If FI decreases as compound concentration increases, the compound is quenching the signal directly.

References
  • Shoichet, B. K. (2006). Screening in a spirit of false discovery. Drug Discovery Today, 11(23-24), 1074-1081. Link

    • Establishes the mechanism of colloidal aggreg
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. Link

    • Definitive source on heavy-
  • Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors.[1][2] Pharmacological Reviews, 54(3), 375-429. Link

    • Details the structure-activity relationship of 3-substituted benzamides as PARP inhibitors.

Sources

Validation & Comparative

A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors: Evaluating 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide in the Context of TAK1 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of pyrimidine-based inhibitors, with a focus on the structural attributes and potential activity of 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide against a panel of established inhibitors targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1). Given the absence of specific experimental data for 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide in publicly available literature, this guide will proceed based on a structural analysis of its pharmacophores to postulate its mechanism and compare it to well-characterized pyrimidine inhibitors of the TAK1 signaling pathway.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to form key hydrogen bonds with the hinge region of numerous human kinases.[1][2] This interaction serves as a foundational anchor for designing potent and selective kinase inhibitors for targets implicated in cancer, inflammation, and neurodegenerative diseases.[2][3]

The Subject Compound: A Structural Hypothesis

The molecule 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide incorporates three key structural motifs that suggest its potential as a Type I kinase inhibitor, which competes with ATP for binding to the active site of the kinase.

  • Pyrimidine Core: The 2-aminopyrimidine structure is a classic hinge-binding motif, capable of forming one or two critical hydrogen bonds with the backbone of the kinase hinge region.[2]

  • Ethyl Linker: This flexible linker connects the hinge-binding moiety to the rest of the molecule, allowing for optimal positioning within the ATP-binding pocket.

  • 3-Bromobenzamide Group: This portion of the molecule is projected to occupy the solvent-exposed region of the ATP pocket. The bromine atom and benzamide group can form additional interactions (hydrophobic, halogen bonds, or hydrogen bonds) that contribute to the compound's overall potency and selectivity profile.

G cluster_molecule Structural Analysis of the Putative Kinase Inhibitor mol 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide pyrimidine Pyrimidine Core (Hinge-Binding Motif) mol->pyrimidine Anchors in kinase hinge linker Ethyl Linker (Positional Flexibility) mol->linker Connects motifs benzamide 3-Bromobenzamide (Solvent-Front Interactions) mol->benzamide Confers potency & selectivity

Caption: Structural breakdown of the subject compound.

The Therapeutic Target: TAK1 Signaling Pathway

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the MAP3K family, is a critical intracellular node for processing pro-inflammatory and stress signals.[4][5] It is activated by a range of stimuli, including TNFα, IL-1β, and Toll-like receptor (TLR) ligands.[6] Upon activation, TAK1 initiates downstream signaling cascades that lead to the activation of key transcription factors like NF-κB and AP-1 (via JNK and p38 MAPKs), which drive the expression of inflammatory cytokines, chemokines, and cell survival genes.[5][7] Dysregulation of the TAK1 pathway is implicated in numerous inflammatory diseases and cancers, making it a compelling therapeutic target.[4][6]

TAK1_Pathway tnfr TNF Receptor traf TRAF2/6 tnfr->traf il1r IL-1 Receptor il1r->traf tak1_complex TAK1-TAB1/2/3 Complex traf->tak1_complex activates ikk IKK Complex tak1_complex->ikk phosphorylates mkk MKKs (3/4/6/7) tak1_complex->mkk phosphorylates nfkb NF-κB ikk->nfkb activates nucleus Nucleus nfkb->nucleus translocates jnk JNK / p38 mkk->jnk activates jnk->nucleus translocates gene_expression Inflammatory Gene Expression nucleus->gene_expression

Caption: Simplified TAK1 signaling pathway.

Comparative Analysis of Pyrimidine-Based TAK1 Inhibitors

To contextualize the potential efficacy of 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide, we compare its structural class to other known pyrimidine and non-pyrimidine TAK1 inhibitors. The selection includes covalent and non-covalent inhibitors to highlight different binding modalities.

Compound IDScaffoldMechanismTAK1 IC50 (nM)Key Features & SelectivityReference
(Hypothetical) 2,5-disubstituted PyrimidineATP-CompetitiveNot DeterminedPutative Type I inhibitor based on structural motifs.N/A
5Z-7-Oxozeaenol Resorcylic acid lactoneCovalent (Cys174)8Natural product; >33-fold selective over MEKK1.[4][8]
Takinib PyridopyrimidinoneATP-Competitive9.5Potent and selective; induces apoptosis on TNF-α stimulation.[8]
LYTAK1 PyrrolopyrimidineATP-CompetitiveNot specified, but potentOrally available; inhibits NF-κB activity.[4]
Compound 10 2,4-disubstituted PyrimidineCovalent (Cys174)12Structure-guided design; >10-fold selective over MEK1/ERK1.[4]

Experimental Protocols for Inhibitor Characterization

The validation of a novel kinase inhibitor requires a multi-step experimental approach, moving from biochemical assays to cell-based models to confirm its mechanism and potency.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Reconstitute recombinant active TAK1 enzyme, ATP, and substrate (e.g., Myelin Basic Protein) in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide) in DMSO, followed by a final dilution in assay buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the diluted compound, 10 µL of the TAK1/substrate mix, and initiate the reaction by adding 10 µL of ATP solution. Include "no enzyme" and "vehicle (DMSO)" controls.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-driven light-producing reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls and plot against compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based NF-κB Reporter Assay

This assay measures the functional consequence of TAK1 inhibition by quantifying the activity of the downstream transcription factor NF-κB.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T) stably transfected with an NF-κB-driven luciferase reporter construct.

  • Plating: Seed the cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitor for 1-2 hours.

  • Stimulation: Stimulate the cells with a known TAK1 activator, such as TNFα (10 ng/mL) or IL-1β (10 ng/mL), for 6-8 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., Promega ONE-Glo™).

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., CellTiter-Glo®) if necessary. Calculate the IC50 value by plotting the normalized reporter activity against the inhibitor concentration.

Workflow start Start: Novel Compound Synthesis biochem Biochemical Assay (e.g., ADP-Glo) start->biochem Test in vitro potency ic50_calc Determine IC50 biochem->ic50_calc cell_based Cell-Based Assay (e.g., NF-κB Reporter) ic50_calc->cell_based Potent compounds (IC50 < 1 µM) cellular_ic50 Determine Cellular IC50 cell_based->cellular_ic50 selectivity Kinase Selectivity Profiling cellular_ic50->selectivity Cell-active compounds adme ADME/Tox Profiling selectivity->adme end Lead Optimization adme->end

Caption: A typical workflow for kinase inhibitor characterization.

Conclusion and Future Perspectives

While the specific biological activity of 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide remains to be experimentally determined, its structure strongly suggests potential as an ATP-competitive kinase inhibitor. Its pyrimidine core provides a validated anchor for the kinase hinge region, a feature shared by numerous successful inhibitors. The comparative analysis with established TAK1 inhibitors like Takinib and the covalent pyrimidines developed through structure-guided design highlights the chemical space this novel compound occupies.[4][8]

The critical next step is to perform the biochemical and cellular assays outlined in this guide. Determining the IC50 against TAK1 and profiling it against a panel of other kinases will reveal its potency and selectivity. Cellular assays will confirm its ability to engage the target in a physiological context and modulate the downstream TAK1 signaling pathway. These foundational experiments are essential to validate the therapeutic potential of 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide and guide its future development.

References

  • Tan, L., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry, 25(1), 111-123.

  • Mace, E., et al. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Open Biology, 10(9), 200173.

  • Zhang, D., et al. (2016). A TAK1 Signaling Pathway Critically Regulates Myocardial Survival and Remodeling. Journal of the American Heart Association, 5(3), e002746.

  • Sato, S., et al. (2005). TAK1, but not TAB1 or TAB2, plays an essential role in multiple signaling pathways in vivo. Genes & Development, 19(21), 2621-2630.

  • Ji, N., et al. (2021). The TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers in Immunology, 11, 620118.

  • Totzke, J., et al. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. Cancers, 11(11), 1740.

  • Al-Ostath, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(19), 4478.

  • Banu, H., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6331.

  • BenchChem. (2025). Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide. BenchChem.

  • Asquith, C. R. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11843-11858.

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128.

  • Li, S., et al. (2020). Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death. Proceedings of the National Academy of Sciences, 117(47), 29696-29705.

  • Goldstein, D. M., et al. (2013). Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 23(16), 4648-4653.

  • ProbeChem. TAK1 (inhibitors, antagonists, agonists). ProbeChem.com.

  • Asquith, C. R. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications.

  • Gharehbaghi, K., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(7), 743-748.

  • Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide. As professionals engaged in cutting-edge research and development, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just a set of instructions, but a framework for making informed decisions based on chemical properties and regulatory standards. The procedures outlined here are grounded in the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle-to-grave".

Guiding Principle: Hazard-Based Waste Characterization

Our analysis of 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide indicates it should be managed as a hazardous waste based on the following structural components:

  • Benzamide Moiety: The parent compound, benzamide, is classified as harmful if swallowed and is suspected of causing genetic defects.[2][3] This suggests a potential for toxicity and mutagenicity.

  • Brominated Organic Compound: As a halogenated aromatic compound, it falls into a chemical class that requires specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[4] Bromine-containing compounds can also be irritants.[5]

  • Pyrimidine Moiety: While pyrimidine itself is not highly toxic, its derivatives are biologically active, and its decomposition products can be hazardous.[6][7]

Therefore, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous.

Essential Safety and Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following personal protective equipment is in use to mitigate risks of exposure.

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles conforming to EN166 or NIOSH standards.Protects against accidental splashes and airborne dust, which could cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact. Benzamide analogues can cause skin irritation. Gloves must be inspected before use and disposed of after contamination.
Protective Clothing Fully buttoned laboratory coat.Minimizes the risk of contamination to personal clothing and skin.
Respiratory Protection Not required for normal handling in a fume hood.All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]

Step-by-Step Disposal Protocol

Adherence to this systematic protocol ensures regulatory compliance and laboratory safety.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.

  • Designate a Waste Stream: This compound must be disposed of as "Halogenated Organic Waste." [4]

  • Prevent Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical streams.[4] Mixing can lead to dangerous reactions and complicates the disposal process.

Step 2: Container Selection and Labeling

The waste container must be appropriate for the waste type and clearly identified.

  • Select a Compatible Container: Use a clean, sealable, and chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap.[8]

  • Apply a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide".

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

Step 3: Spill and Decontamination Procedures

In the event of an accidental release, follow these procedures.

  • For Small Spills (manageable within 10 minutes):

    • Ensure proper PPE is worn.[8]

    • Cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep or scoop the absorbed material into your designated halogenated organic waste container.[2]

    • Decontaminate the spill area with soap and water.[9]

  • For Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures.[8]

Step 4: Final Disposal

Final disposal must be conducted through official, regulated channels.

  • Arrange for Professional Disposal: Store the sealed and labeled waste container in a designated satellite accumulation area. The disposal of this hazardous waste must be managed through a licensed and approved waste disposal company.[10]

  • Recommended Disposal Method: The standard and environmentally appropriate method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts like hydrogen bromide.[2]

  • Documentation: Ensure all waste transfers are documented in accordance with EPA regulations and your institution's policies to maintain a complete record from generation to final disposal.[11]

Disposal Process Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide.

G cluster_prep Phase 1: In-Lab Handling cluster_disposal Phase 2: Final Disposition A Waste Generation (Pure compound, solutions, contaminated labware) B Characterize Waste (Based on structural analysis: Halogenated, Toxic, Irritant) A->B  Assess Hazards C Segregate as HALOGENATED ORGANIC WASTE B->C  Classify Stream D Collect in Designated, Properly Labeled Container C->D  Contain E Store in Satellite Accumulation Area D->E  Store Securely F Arrange Pickup by Licensed Waste Vendor E->F  Follow Institutional Protocol G Final Disposal via High-Temperature Incineration F->G  RCRA Compliant

Caption: Disposal workflow for 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide.

References

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved February 15, 2026, from [Link]

  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. Retrieved February 15, 2026, from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]

  • Hazardous Waste Segregation Guide. (2016, April 15). Bucknell University. Retrieved February 15, 2026, from [Link]

  • Safety Data Sheet for 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine. (n.d.). Chemos GmbH & Co.KG. Retrieved February 15, 2026, from [Link]

  • What are Federal and State Hazardous Waste Regulations? (2022, April 19). Hazardous Waste Experts. Retrieved February 15, 2026, from [Link]

  • Standard Operating Procedure for Bromine. (n.d.). Washington State University. Retrieved February 15, 2026, from [Link]

  • Brominated Organic Waste Label. (n.d.). Safety Sign. Retrieved February 15, 2026, from [Link]

  • Material Safety Data Sheet for Benzamide. (2010, June 10). ScienceLab.com. Retrieved February 15, 2026, from [Link]

  • Environmental Fact Sheet, Organobromine. (n.d.). U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]

  • Safety Data Sheet for Pyrimidine 98%. (2019, June 11). Chemos GmbH & Co.KG. Retrieved February 15, 2026, from [Link]

  • Safety Data Sheet for Pyrimidine. (2025, September 18). Thermo Fisher Scientific. Retrieved February 15, 2026, from [Link]

  • Toxicological Profile for Pyridine. (1989, September 25). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved February 15, 2026, from [Link]

  • 4-bromo-N,N-diethylbenzamide - GHS Data. (2025, October 15). U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]

  • 3-bromo-n-(2-ethoxyethyl)benzamide (C11H14BrNO2). (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.